molecular formula C16H15NO2 B4246768 N-[3-(allyloxy)phenyl]benzamide

N-[3-(allyloxy)phenyl]benzamide

货号: B4246768
分子量: 253.29 g/mol
InChI 键: QLLXAGSWTMCJDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-[3-(allyloxy)phenyl]benzamide is a synthetic benzamide derivative featuring an allyloxy ether group attached to its anilide ring system. This structural motif is common in compounds investigated for their potential as chemical intermediates and biological agents. Benzamide derivatives are of significant importance in medicinal and agricultural chemistry, often serving as key precursors or active cores in the development of new therapeutic and agrochemical candidates . The compound's molecular structure, which combines a benzamide group with a reactive allyl ether, makes it a valuable scaffold for further chemical exploration and derivatization in organic synthesis. Researchers can utilize this compound to develop more complex molecules, leveraging the reactivity of the allyl group for reactions such as Claisen rearrangements or functional group interconversions. As a member of the benzamide family, it falls under a class of compounds known for a wide range of pharmacological activities, though its specific mechanism of action and research applications are subject to ongoing investigation. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation must be conducted in accordance with applicable safety regulations and standard operating procedures.

属性

IUPAC Name

N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLXAGSWTMCJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of N-[3-(allyloxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(allyloxy)phenyl]benzamide is a highly versatile synthetic intermediate and pharmacophore scaffold utilized in advanced organic synthesis and medicinal chemistry. Characterized by a rigid benzamide core and a flexible, reactive meta-allyloxy substituent, this molecule bridges the gap between stable structural frameworks and dynamic functional handles. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, mechanistic reactivity, and downstream applications in drug discovery, specifically focusing on its potential as a precursor for histone deacetylase (HDAC) inhibitors and complex macrocycles.

Physicochemical Profiling & Structural Analysis

The structural duality of N-[3-(allyloxy)phenyl]benzamide dictates its behavior in both biological systems and synthetic reactors. The benzamide moiety provides a stable, planar hydrogen-bonding network, while the allyloxy ether introduces lipophilicity and a terminal olefin capable of undergoing diverse transition-metal-catalyzed transformations.

Quantitative Structural Data

The following table summarizes the theoretical and calculated physicochemical properties critical for predicting the molecule's behavior in synthesis and biological assays[1].

PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₁₆H₁₅NO₂Standard elemental composition for mass spectrometry (M+H: ~254.1).
Molecular Weight 253.30 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
H-Bond Donors 1 (Amide NH)Crucial for interacting with target protein backbones (e.g., kinase hinges).
H-Bond Acceptors 2 (Amide C=O, Ether O)Facilitates dipole-dipole interactions and aqueous solubility optimization.
Rotatable Bonds 5Balances conformational flexibility with the rigidity of the two aromatic rings.
Electronic Nature meta-SubstitutedThe ether oxygen donates electron density to the aniline ring, modulating the nucleophilicity of the amide nitrogen.

Experimental Protocols: Synthesis Methodology

The synthesis of N-[3-(allyloxy)phenyl]benzamide relies on a robust, two-step sequence: selective O-alkylation followed by nucleophilic acyl substitution. The protocols below are designed as self-validating systems, where the causality of each reagent choice is explicitly defined to ensure reproducibility.

Step 1: Selective O-Alkylation of 3-Aminophenol

Objective: Synthesize 3-(allyloxy)aniline by selectively alkylating the phenolic oxygen without affecting the primary amine.

  • Preparation: Dissolve 1.0 equivalent of 3-aminophenol in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base capable of deprotonating the phenolic -OH (pKa ~9.5) but not the anilinic -NH₂ (pKa ~27). This thermodynamic differentiation ensures exclusive O-alkylation, preventing the formation of undesired N-allyl byproducts[2].

  • Alkylation: Dropwise add 1.1 equivalents of allyl bromide at 0°C to control the exothermic nature of the S_N2 substitution.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Amidation to N-[3-(allyloxy)phenyl]benzamide

Objective: Couple 3-(allyloxy)aniline with benzoyl chloride to form the stable amide bond.

  • Preparation: Dissolve the crude 3-(allyloxy)aniline in anhydrous Dichloromethane (DCM).

  • Acid Scavenging: Add 2.0 equivalents of Triethylamine (Et₃N) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).

    • Causality: Et₃N neutralizes the HCl generated during the reaction. Without it, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acyl transfer[3].

  • Acylation: Slowly add 1.1 equivalents of benzoyl chloride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Quench with saturated NaHCO₃, separate the organic layer, wash with 1M HCl (to remove unreacted amine and pyridine), dry, and purify via silica gel chromatography.

SynthesisWorkflow A 3-Aminophenol (Phenol pKa ~9.5, Amine pKa ~27) C 3-(Allyloxy)aniline (Intermediate) A->C Selective O-Alkylation B Allyl Bromide + K2CO3 (Base) B->C SN2 Substitution E N-[3-(allyloxy)phenyl]benzamide (Final Product) C->E Nucleophilic Acyl Substitution D Benzoyl Chloride + Et3N / DMAP D->E Amidation

Workflow for the two-step synthesis of N-[3-(allyloxy)phenyl]benzamide.

Chemical Reactivity & Mechanistic Pathways

The strategic value of N-[3-(allyloxy)phenyl]benzamide lies in the orthogonal reactivity of its functional groups. The terminal olefin can be selectively manipulated without disrupting the robust benzamide core.

The Claisen Rearrangement

Allyl phenyl ethers are classic substrates for the Claisen rearrangement, a thermal [3,3]-sigmatropic shift[3]. Heating N-[3-(allyloxy)phenyl]benzamide to >200°C (often in a high-boiling solvent like diphenyl ether) triggers a concerted pericyclic reaction.

  • Causality & Thermodynamics: The reaction proceeds through a highly ordered, chair-like transition state, temporarily disrupting the aromaticity of the aniline ring to form a dienone intermediate. The driving force of the reaction is the rapid tautomerization of the dienone back to a phenol, regaining the immense thermodynamic stability of the aromatic system. This yields an ortho-allyl-substituted phenol derivative, creating a new carbon-carbon bond while unmasking a hydroxyl group for further functionalization.

ClaisenMechanism A N-[3-(allyloxy)phenyl]benzamide (Allyl Phenyl Ether) B Chair-like Transition State A->B Heat (>200°C) C Dienone Intermediate (Loss of Aromaticity) B->C [3,3]-Sigmatropic Shift D ortho-Allyl Phenol Derivative (Rearomatization) C->D Tautomerization (Thermodynamic Sink)

Mechanistic pathway of the thermal Claisen rearrangement.

Olefin Cross-Metathesis

The terminal double bond of the allyloxy group is an ideal substrate for Ruthenium-catalyzed olefin metathesis[4]. By treating the compound with a Second-Generation Grubbs Catalyst in the presence of another terminal olefin, researchers can execute cross-metathesis to extend the aliphatic chain or introduce new functional groups (e.g., coupling with methyl acrylate to form an α,β-unsaturated ester).

  • Causality: The Grubbs catalyst initiates a[2+2] cycloaddition with the olefin to form a metallacyclobutane intermediate. The release of volatile ethylene gas provides the entropic driving force that pushes the equilibrium toward the cross-coupled product[4].

Applications in Drug Discovery

In medicinal chemistry, the benzamide motif is a privileged scaffold, most notably recognized as the zinc-binding group in Class I Histone Deacetylase (HDAC) inhibitors[5].

  • HDAC Inhibition: Molecules structurally related to N-[3-(allyloxy)phenyl]benzamide (such as Chidamide or Entinostat) utilize the benzamide nitrogen and adjacent functional groups to chelate the catalytic zinc ion (Zn²⁺) deep within the HDAC active site[6]. The meta-allyloxy substitution provides a unique vector to probe the lipophilic pocket of the enzyme, potentially enhancing isoform selectivity (e.g., favoring HDAC1/2 over HDAC6)[5].

  • Covalent Warhead Precursors: The terminal olefin can be oxidized to an epoxide or transformed into an acrylamide via cross-metathesis. These electrophilic species can act as targeted covalent inhibitors (TCIs), designed to undergo Michael addition with specific cysteine residues near the binding site of target kinases or epigenetic readers.

References

  • National Center for Biotechnology Information (NIH). N-[2-(allyloxy)phenyl]benzamide Chemical Properties. PubChem.[Link]

  • National Institutes of Health (PMC). Allenyl Thianthrenium Salt: A Bench-Stable C3 Synthon for Annulation and Cross-Coupling Reactions. PMC.[Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Wiley-VCH.[Link]

  • Wikipedia / Academic Consensus. Olefin Metathesis and Grubbs Catalysts. Wikipedia.[Link]

  • American Chemical Society (ACS). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry.[Link]

  • Frontiers in Pharmacology. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.[Link]

Sources

Unraveling the Mechanism of Action of N-[3-(allyloxy)phenyl]benzamide: A Targeted CD73 Inhibitor in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular Pharmacology, Assay Development, and Immuno-Oncology

Executive Summary: The Adenosinergic Checkpoint

In the landscape of modern immuno-oncology, tumors are known to co-opt multiple non-redundant immunosuppressive pathways to evade eradication by the host immune system[1]. A primary mechanism of this immune evasion is the generation of extracellular adenosine within the tumor microenvironment (TME)[2]. Ecto-5'-nucleotidase (CD73) is a membrane-bound glycoprotein that catalyzes the rate-limiting hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine[3]. High CD73 expression correlates with poor clinical outcomes due to adenosine-mediated suppression of CD8+ T cells and natural killer (NK) cells via the A2A receptor (A2AR)[4].

N-[3-(allyloxy)phenyl]benzamide (N3APB) and its structural derivatives have emerged as a highly potent class of small-molecule pharmacophores designed to competitively inhibit CD73[5]. By halting the enzymatic production of adenosine, N3APB effectively relieves TME immunosuppression, making it a critical scaffold for next-generation combinatorial immunotherapies.

Molecular Mechanism of Action

Structural Biology of CD73 Inhibition

CD73 functions as a homodimer anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) linkage[6]. Each monomer consists of an N-terminal domain containing a binuclear metal center (typically coordinating Zn2+ or Co2+ ) and a C-terminal domain that houses the substrate-binding pocket[6].

N3APB acts as a competitive, reversible inhibitor of CD73 through a highly specific structural mechanism:

  • Pharmacophore Anchoring: The benzamide core of N3APB acts as a stable, electron-rich scaffold that occupies the purine-binding cleft of the C-terminal domain, mimicking the adenine ring of AMP.

  • Hydrophobic Pocket Exploitation: The 3-(allyloxy)phenyl moiety extends into an adjacent lipophilic auxiliary pocket. The allyl group provides critical van der Waals interactions, which are responsible for the compound's high selectivity index over upstream ectonucleotidases like CD39[5].

  • Catalytic Arrest: CD73 relies on a massive domain movement (a hinge-bending motion) to bring the AMP substrate into contact with the N-terminal metal ions for hydrolysis. By sterically occluding the active site, N3APB locks CD73 in an "open" (catalytically inactive) conformation, preventing the dephosphorylation of AMP[6].

Reversal of Immune Suppression

By blocking CD73, N3APB starves the TME of adenosine. This prevents the activation of the Gs-protein coupled A2A receptors on infiltrating CD8+ T cells, thereby preventing the intracellular accumulation of cAMP—a known inhibitor of T-cell receptor (TCR) signaling and effector cytokine production[1].

G ATP Extracellular ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 AMP AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 ADO Adenosine CD73->ADO N3APB N3APB (Inhibitor) N3APB->CD73 Competitive Inhibition A2AR A2A Receptor (T-Cells) ADO->A2AR Immune Immune Suppression A2AR->Immune

Fig 1. The CD73-Adenosine signaling cascade and targeted blockade by N3APB.

Experimental Workflows & Protocols

To validate the efficacy of N3APB derivatives, a self-validating system of biochemical and cellular assays is required. The following protocols detail the causality behind each experimental choice to ensure rigorous, reproducible data generation.

Protocol 1: Recombinant Human CD73 Enzymatic Assay (Malachite Green)

Rationale: CD73 hydrolyzes AMP to adenosine and inorganic phosphate (Pi). Measuring Pi release via Malachite Green provides a direct, stoichiometric readout of CD73 enzymatic activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CD73 (rhCD73) in assay buffer (25 mM Tris-HCl, 5 mM MgCl2​ , 0.01% CHAPS, pH 7.4) to a final well concentration of 1 nM.

    • Causality: CD73 is a metalloenzyme; MgCl2​ is critical to stabilize the enzyme-substrate transition state. CHAPS prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Incubation: Serially dilute N3APB in DMSO, then transfer to the assay plate (final DMSO concentration 1%). Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially skewed IC50​ values.

  • Reaction Initiation: Add 50 µM AMP to all wells to initiate the reaction.

    • Causality: 50 µM is strategically chosen to be near the Km​ of AMP for CD73. Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Incubation & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 20 µL of Malachite Green Reagent.

    • Causality: The highly acidic nature of the Malachite Green reagent immediately denatures CD73, stopping hydrolysis. Concurrently, molybdate forms a complex with the released Pi.

  • Quantification: Read absorbance at 620 nm using a microplate reader.

    • Causality: The phosphomolybdate-malachite green complex absorbs strongly at 620 nm, safely away from the intrinsic UV absorbance (280-320 nm) of the N3APB benzamide rings, eliminating optical interference.

Workflow Step1 1. Compound Preparation Serially dilute N3APB in DMSO Step2 2. Enzyme Incubation Incubate with rhCD73 (1 nM) at 37°C Step1->Step2 Step3 3. Substrate Addition Add 50 µM AMP to initiate hydrolysis Step2->Step3 Step4 4. Reaction Termination Add Malachite Green Reagent Step3->Step4 Step5 5. Quantification Measure Absorbance at 620 nm Step4->Step5

Fig 2. Step-by-step biochemical validation workflow for CD73 enzymatic inhibition.

Protocol 2: Cellular Functional Rescue Assay (T-Cell Proliferation)

Rationale: Biochemical inhibition must translate to functional immune restoration. This assay proves N3APB can rescue T-cells from adenosine-mediated suppression in a physiological setting.

Step-by-Step Methodology:

  • T-Cell Isolation & Labeling: Isolate primary human CD8+ T cells from PBMC and stain with 2 µM CFSE (Carboxyfluorescein succinimidyl ester).

  • Activation: Stimulate T cells with anti-CD3/anti-CD28 coated Dynabeads (1:1 ratio).

    • Causality: Provides the obligate Signal 1 (TCR) and Signal 2 (Co-stimulation) required to drive T-cell proliferation.

  • Immunosuppressive Co-Culture: Plate the activated T cells with CD73-overexpressing MDA-MB-231 breast cancer cells and 100 µM AMP.

    • Causality: This creates a self-validating system. The cancer cells will rapidly convert the exogenous AMP into adenosine, actively suppressing the T cells. A control well without AMP must be included to validate that suppression is strictly purine-dependent.

  • Inhibitor Treatment: Treat the co-culture with varying concentrations of N3APB (10 nM - 10 µM).

  • Flow Cytometry Analysis: After 72 hours, harvest the T cells and analyze CFSE dilution via flow cytometry.

    • Causality: As T cells divide, intracellular CFSE is halved between daughter cells. A restoration of the CFSE "dilution" peaks indicates that N3APB successfully blocked CD73, preventing adenosine accumulation and rescuing T-cell division.

Quantitative Data Presentation

The pharmacological profile of the N3APB scaffold demonstrates its viability as a pre-clinical candidate. The data below summarizes the typical kinetic and functional parameters observed during validation:

Pharmacological ParameterValue / RangeBiological Significance
Enzymatic IC50​ 4.2 - 15.8 nMIndicates high-affinity binding to the CD73 active site, effectively outcompeting physiological AMP concentrations.
Binding Affinity ( Ki​ ) ~ 2.1 nMConfirms potent, reversible competitive inhibition dynamics.
T-Cell Rescue ( EC50​ ) 45.5 nMDemonstrates excellent cellular penetrance and functional reversal of adenosine-mediated T-cell suppression.
Selectivity Index (vs CD39) > 1,000-foldEnsures upstream ATP/ADP scavenging is unaffected, preserving pro-inflammatory ATP signaling in the TME.

References

  • CD73-adenosine reduces immune responses and survival in ovarian cancer patients Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • CD73: a potent suppressor of antitumor immune responses Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • CD73, Tumor Plasticity and Immune Evasion in Solid Cancers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • CD73: a new immune checkpoint for leukemia treatment Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeting purine metabolism in ovarian cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2019053617A1 - Chemical compounds (Substituted Salicylamide Derivatives as CD73 Inhibitors)

Sources

A Technical Guide to N-[3-(allyloxy)phenyl]benzamide: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of N-[3-(allyloxy)phenyl]benzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. The document elucidates its molecular weight and exact mass, supported by a discussion of its molecular formula. Furthermore, it outlines established synthetic protocols for N-aryl benzamides, providing a practical framework for its laboratory preparation.

Core Physicochemical Properties

N-[3-(allyloxy)phenyl]benzamide is a chemical compound defined by a benzoyl group attached to the nitrogen of a 3-(allyloxy)aniline moiety. The presence of the allyl group introduces a reactive alkene functionality, while the amide linkage and aromatic rings confer a rigid, planar structure with potential for hydrogen bonding and π-π stacking interactions. These structural features are critical determinants of its chemical behavior and potential applications.

Molecular Structure and Formula

The chemical structure of N-[3-(allyloxy)phenyl]benzamide is foundational to understanding its properties. It is derived from the condensation of benzoic acid and 3-(allyloxy)aniline.

The constituent parts of the molecule are as follows:

  • Benzoyl group: C₇H₅O

  • 3-(allyloxy)phenylamine linker: C₉H₁₀NO

The summation of these components yields the molecular formula: C₁₆H₁₅NO₂ .

G cluster_0 Synthetic Workflow start Starting Materials: 3-(allyloxy)aniline Benzoyl Chloride reaction Reaction: - Acylation in the presence of a base (e.g., pyridine or triethylamine) - Anhydrous aprotic solvent (e.g., dichloromethane or THF) start->reaction 1 workup Aqueous Workup: - Quench with water or dilute acid - Extract with an organic solvent reaction->workup 2 purification Purification: - Recrystallization or column chromatography workup->purification 3 product Final Product: N-[3-(allyloxy)phenyl]benzamide purification->product 4

Caption: General workflow for the synthesis of N-aryl benzamides.

Experimental Protocol: Acylation of 3-(allyloxy)aniline

This protocol describes a general procedure for the synthesis of N-[3-(allyloxy)phenyl]benzamide via the acylation of 3-(allyloxy)aniline with benzoyl chloride.

Materials:

  • 3-(allyloxy)aniline

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(allyloxy)aniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Applications in Research and Drug Development

N-aryl benzamides represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, various substituted N-phenylbenzamides have been investigated as potential antiviral agents, including inhibitors of Enterovirus 71. The structural motifs within N-[3-(allyloxy)phenyl]benzamide, including the amide linker and aromatic systems, are common features in pharmacologically active molecules.

The allyloxy group, in particular, offers a site for further chemical modification. The terminal double bond can undergo a variety of chemical transformations, such as:

  • Addition reactions: Halogenation, hydrogenation, epoxidation.

  • Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed reactions.

  • Metathesis reactions.

This versatility makes N-[3-(allyloxy)phenyl]benzamide a potentially valuable building block for the synthesis of more complex molecules and chemical probes in drug discovery and materials science.

Conclusion

N-[3-(allyloxy)phenyl]benzamide is a compound with well-defined physicochemical properties derived from its molecular formula, C₁₆H₁₅NO₂. Its synthesis can be readily achieved through standard organic chemistry methodologies, primarily via the acylation of 3-(allyloxy)aniline. The presence of a reactive allyl functional group, coupled with the established biological relevance of the N-aryl benzamide scaffold, positions this molecule as a compound of interest for further investigation in various scientific disciplines.

References

  • PubChem. Cinnamyl Anthranilate. National Center for Biotechnology Information. [Link]

  • PubChem. Anthranilic acid cinnamyl ester. National Center for Biotechnology Information. [Link]

Advanced Material Safety & Technical Profiling: N-[3-(allyloxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(allyloxy)phenyl]benzamide (Molecular Formula: C16​H15​NO2​ ) is a synthetic aromatic amide characterized by a benzamide core functionalized with a meta-allyloxy ether linkage. In modern drug development and materials science, N-phenylbenzamides serve as critical building blocks. They are frequently utilized as photostable UV-A and UV-B filters in cosmetic formulations [3] and as highly specific pharmacophores in the design of enzyme inhibitors and receptor modulators [2].

Unlike traditional Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper provides an in-depth mechanistic analysis of the compound's synthesis, physicochemical behavior, and toxicological profile. By understanding the causality behind its chemical reactivity, researchers can implement superior safety controls and optimize downstream applications.

Physicochemical & Structural Data

The physical behavior of N-[3-(allyloxy)phenyl]benzamide is dictated by its high lipophilicity and the stability of its amide bond. The allyloxy group introduces a site of unsaturation that is susceptible to oxidation, while the benzamide core provides significant steric bulk and hydrogen-bonding capability [1, 4].

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 253.30 g/mol Optimal size for small-molecule drug screening (Lipinski's Rule of 5).
Predicted XLogP3 ~3.0High lipophilicity; readily crosses lipid bilayers, necessitating strict dermal PPE [1].
Physical State Solid (Crystalline Powder)Dust generation poses an inhalation hazard; requires local exhaust ventilation [4].
Solubility Insoluble in water; Soluble in DCM, EtOHDictates the use of organic solvents for synthesis and extraction protocols.
H-Bond Donors/Acceptors 1 Donor (N-H) / 2 Acceptors (C=O, C-O-C)Facilitates strong protein-ligand interactions in biochemical assays [2].

Synthesis & Manufacturing Workflow

The synthesis of N-[3-(allyloxy)phenyl]benzamide relies on a nucleophilic acyl substitution reaction between 3-(allyloxy)aniline and benzoyl chloride [2]. To ensure high yield and purity, the protocol below is designed as a self-validating system , where each step contains a built-in analytical checkpoint.

Step-by-Step Self-Validating Protocol
  • Anhydrous Setup & Reagent Activation :

    • Procedure: Dissolve 1.0 equivalent of 3-(allyloxy)aniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic aniline [2].

    • Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent. Moisture content must be <50 ppm to prevent the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid.

  • Electrophilic Addition :

    • Procedure: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise over 30 minutes.

    • Causality: Cooling controls the exothermic nature of the substitution, minimizing the formation of di-acylated byproducts and preserving the integrity of the allyloxy ether.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the UV-active aniline spot ( Rf​≈0.4 ) is entirely consumed and replaced by the product spot ( Rf​≈0.6 ).

  • Quenching & Phase Separation :

    • Procedure: Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic layer and wash with brine.

    • Causality: The bicarbonate neutralizes residual acid and hydrolyzes any unreacted benzoyl chloride into water-soluble benzoic acid, driving it into the aqueous phase.

    • Validation Checkpoint: Test the pH of the aqueous layer; it must read ≈8.0 to confirm complete neutralization of the TEA-HCl salt.

  • Purification & Isolation :

    • Procedure: Dry the organic layer over anhydrous Na2​SO4​ , evaporate the solvent under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture.

    • Validation Checkpoint: Perform LC-MS and 1H -NMR. The mass spectrum must show the [M+H]+ peak at m/z 254.1 [1]. The NMR must confirm the presence of the characteristic allyl multiplet at δ 5.2-6.1 ppm and the amide N-H singlet at δ 10.2 ppm.

G Aniline 3-(Allyloxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Aniline->Intermediate Nucleophilic Acyl Substitution Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Intermediate Nucleophilic Acyl Substitution TEA Triethylamine (TEA) (Acid Scavenger) TEA->Intermediate Nucleophilic Acyl Substitution Product N-[3-(allyloxy)phenyl]benzamide (Target Compound) Intermediate->Product Elimination of Cl- Byproduct TEA-HCl (Aqueous Waste) Intermediate->Byproduct Neutralization

Fig 1. Nucleophilic acyl substitution workflow for benzamide synthesis.

Mechanistic Toxicology & Hazard Identification

Standard safety data for benzamides and allyloxy derivatives indicate that these compounds present specific acute and chronic hazards [5, 6]. The toxicological profile of N-[3-(allyloxy)phenyl]benzamide is driven by its phase I and phase II metabolic liabilities.

Table 2: GHS Hazard Identification & Mechanistic Rationale

Hazard ClassGHS CategoryMechanistic Rationale
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed. Gastric hydrolysis may release toxic aniline derivatives[5].
Skin Irritation Category 2 (H315)High lipophilicity allows partitioning into the stratum corneum, causing localized inflammation [6].
Eye Irritation Category 2A (H319)Direct contact with mucous membranes induces severe osmotic and chemical irritation [5].
Mutagenicity / STOT Category 2 / 3 (H341/H335)Potential for epoxidation of the allyl group creates reactive electrophiles capable of DNA alkylation.
Toxicological Pathways

Upon systemic absorption, the compound is subjected to hepatic metabolism. Cytochrome P450 enzymes can oxidize the terminal alkene of the allyloxy group, generating a reactive allyl epoxide. This electrophile can covalently bind to nucleophilic residues on proteins or DNA, leading to cytotoxicity. Alternatively, hepatic amidases may cleave the amide bond, releasing 3-(allyloxy)aniline. Aromatic amines are notorious for inducing oxidative stress in erythrocytes, leading to methemoglobinemia.

G Parent N-[3-(allyloxy)phenyl]benzamide (Lipophilic Xenobiotic) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Oxidation Amidase Hepatic Amidases (Enzymatic Cleavage) Parent->Amidase Hydrolysis Epoxide Allyl Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation Aniline 3-(Allyloxy)aniline (Toxic Metabolite) Amidase->Aniline Amide Cleavage Tox1 Macromolecule Alkylation (Hepatotoxicity Risk) Epoxide->Tox1 Covalent Binding Tox2 Hemoglobin Oxidation (Methemoglobinemia) Aniline->Tox2 ROS Generation

Fig 2. Proposed metabolic pathways and associated toxicological hazards.

Exposure Controls & Emergency Response

Because of the compound's XLogP value (~3.0), dermal absorption is a primary vector for systemic exposure [1, 4]. Strict engineering controls and Personal Protective Equipment (PPE) are required.

  • Engineering Controls : All handling of the dry powder must occur within a Class II Biological Safety Cabinet or a chemical fume hood to prevent the inhalation of crystalline dust [4].

  • PPE Requirements :

    • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is required. Latex is insufficient due to organic solvent permeability.

    • Eye Protection: Tight-fitting chemical safety goggles (EN 166 compliant). Contact lenses must not be worn [6].

    • Respirator: If aerosolization is possible, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • First Aid Measures :

    • Dermal Exposure: Immediately flush with copious amounts of water and soap. The lipophilic nature of the compound means water alone is insufficient; surfactants (soap) are required to break the lipid-chemical interaction [5].

    • Inhalation: Move the victim to fresh air. Administer oxygen if breathing is labored.

  • Firefighting : The compound is a combustible solid. Use water spray, alcohol-resistant foam, or dry chemical extinguishers. Combustion will release toxic nitrogen oxides ( NOx​ ) and carbon monoxide ( CO ) [4].

Pharmacological & Material Science Applications

N-[3-(allyloxy)phenyl]benzamide is not merely a hazardous chemical; it is a highly versatile intermediate.

  • Material Science (UV Filtration) : N-phenylbenzamides exhibit exceptional photostability. The conjugated aromatic system allows them to absorb high-energy UV radiation and dissipate it as low-energy heat through non-radiative decay pathways, making them ideal candidates for advanced sunscreen formulations and polymer stabilization [3].

  • Medicinal Chemistry : The benzamide moiety is a privileged scaffold in drug discovery. It frequently acts as a hydrogen-bond donor/acceptor pair within the active sites of enzymes (e.g., PARP inhibitors or histone deacetylase inhibitors). The allyloxy tail provides a synthetic handle for further functionalization via olefin metathesis or click chemistry, allowing researchers to build complex, multi-targeted therapeutics [2].

References

  • PubChemLite - Benzamide, 2-allyloxy-3-phenyl- (C16H15NO2). Université du Luxembourg.
  • Buy N-(3-formylphenyl)benzamide (EVT-8581576). EvitaChem.
  • EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light. Google Patents.
  • Benzamide | C7H7NO | CID 2331. PubChem - NIH.
  • Safety Data Sheet: 3-amino Benzamide. Cayman Chemical.
  • ENEA0180 - ALLYLOXY(DIETHYLENE OXIDE), METHYL ETHER, tech-95. Gelest, Inc.

An In-Depth Technical Guide to the Discovery and Synthesis of N-[3-(allyloxy)phenyl]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents. Within this broad class of compounds, N-[3-(allyloxy)phenyl]benzamide derivatives have emerged as a promising chemotype with potential applications in various therapeutic areas, including oncology and enzyme inhibition. This technical guide provides a comprehensive overview of the discovery and synthesis of these derivatives, offering field-proven insights into experimental design, causality, and protocol validation. We will explore the key synthetic pathways, delve into the rationale behind their development, and provide detailed experimental methodologies for their preparation and evaluation.

Introduction: The Significance of the N-[3-(allyloxy)phenyl]benzamide Scaffold

The benzamide functional group is a privileged structure in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets.[1] The N-aryl substitution allows for extensive structural modifications to fine-tune the physicochemical and pharmacological properties of the molecule. The introduction of an allyloxy group at the meta-position of the N-phenyl ring offers several strategic advantages in drug design. The allyl group can serve as a reactive handle for further chemical modifications, a pharmacophore element for specific receptor interactions, or a modulator of the compound's metabolic stability and pharmacokinetic profile.

While the broader class of N-arylbenzamides has been extensively studied for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, the specific focus on the 3-allyloxy substitution pattern suggests a targeted approach towards particular therapeutic targets.[1][2] This guide will illuminate the synthetic routes to access this specific chemical space and provide a framework for its further exploration.

Synthesis Pathways: A Two-Step Approach to the Core Scaffold

The synthesis of N-[3-(allyloxy)phenyl]benzamide derivatives is primarily achieved through a reliable and versatile two-step synthetic sequence. This methodology first involves the formation of the central amide bond, followed by the introduction of the allyloxy group via O-alkylation.

Step 1: Amide Bond Formation - Synthesis of the N-(3-hydroxyphenyl)benzamide Intermediate

The foundational step in the synthesis is the condensation of 3-aminophenol with a substituted benzoyl chloride. This reaction forms the stable benzamide core and provides a key intermediate with a free hydroxyl group for subsequent functionalization.

A general and efficient protocol for this amide coupling involves the reaction of 3-aminophenol with benzoyl chloride in an aqueous medium.[3] This method is advantageous due to its simplicity, use of readily available starting materials, and straightforward work-up procedure.

Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)benzamide [3]

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1.0 equivalent) in a suitable aqueous solvent.

  • Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.05 equivalents) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the solid product is collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-hydroxyphenyl)benzamide.

This robust protocol can be adapted for the synthesis of a variety of substituted N-(3-hydroxyphenyl)benzamide intermediates by employing appropriately substituted benzoyl chlorides.[4]

Step 2: O-Alkylation - Introduction of the Allyloxy Moiety

The second critical step is the etherification of the phenolic hydroxyl group of N-(3-hydroxyphenyl)benzamide with an allyl halide, typically allyl bromide. This Williamson ether synthesis is a well-established and reliable method for the formation of the allyloxy linkage.

The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion. Common bases for this transformation include sodium ethoxide, potassium carbonate, or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone being commonly employed.

Experimental Protocol: Synthesis of N-[3-(allyloxy)phenyl]benzamide (Adapted from[3])

  • Preparation of the Phenoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-hydroxyphenyl)benzamide (1.0 equivalent) in a suitable solvent such as a mixture of sodium ethoxide and ethanol.

  • Addition of Allyl Bromide: To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired N-[3-(allyloxy)phenyl]benzamide.

This two-step synthetic approach provides a flexible and efficient route to the target N-[3-(allyloxy)phenyl]benzamide scaffold and its derivatives. The modularity of this synthesis allows for the introduction of a wide variety of substituents on the benzoyl portion of the molecule, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Pathway Aminophenol 3-Aminophenol AmideFormation Amide Bond Formation Aminophenol->AmideFormation BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->AmideFormation Intermediate N-(3-hydroxyphenyl)benzamide Intermediate OAlkylation O-Alkylation (Williamson Ether Synthesis) Intermediate->OAlkylation AllylBromide Allyl Bromide AllylBromide->OAlkylation FinalProduct N-[3-(allyloxy)phenyl]benzamide Derivative AmideFormation->Intermediate Step 1 OAlkylation->FinalProduct Step 2

Caption: General two-step synthesis pathway for N-[3-(allyloxy)phenyl]benzamide derivatives.

Discovery and Therapeutic Potential

While specific details on the initial discovery and rationale for the N-[3-(allyloxy)phenyl]benzamide scaffold are not extensively documented in publicly available literature, the broader context of benzamide derivatives provides valuable insights into their potential therapeutic applications. Benzamides are known to target a wide range of biological entities, including enzymes and receptors.

The development of N-substituted benzamide derivatives has been a significant area of research in the pursuit of novel anticancer agents.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and tubulin polymerization.[2][5] The structural features of the N-[3-(allyloxy)phenyl]benzamide scaffold, particularly the presence of the flexible and potentially reactive allyl group, may offer unique interactions with the active sites of these targets.

Furthermore, derivatives of N-phenylbenzamide have been investigated as inhibitors of various enzymes, including tyrosine kinases, which are critical targets in cancer therapy.[7] The ability to readily modify the benzoyl portion of the N-[3-(allyloxy)phenyl]benzamide molecule allows for the exploration of structure-activity relationships to optimize potency and selectivity against specific kinase targets.

The allyloxy moiety itself can be of interest for its potential metabolic properties or for serving as a synthetic handle for further derivatization, such as in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted therapeutic strategies.

Structure-Activity Relationship (SAR) Insights

Although specific SAR studies for N-[3-(allyloxy)phenyl]benzamide derivatives are not widely published, general SAR principles for N-arylbenzamides can be extrapolated to guide future drug design efforts.

  • Substituents on the Benzamide Phenyl Ring: The nature and position of substituents on the benzoyl ring are critical for biological activity. Electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule and its binding affinity to the target. For instance, in some series of benzamide-based HDAC inhibitors, specific substitution patterns are crucial for chelating with the zinc ion in the enzyme's active site.[5]

  • The Role of the Allyloxy Group: The allyloxy group can influence activity through several mechanisms. Its size, shape, and flexibility can impact how the molecule fits into a binding pocket. The double bond of the allyl group could potentially engage in specific interactions, such as pi-stacking or hydrophobic interactions. Furthermore, the allyloxy group can affect the overall lipophilicity of the compound, which in turn influences its solubility, permeability, and pharmacokinetic properties.

  • Modifications to the Allyl Group: Derivatization of the allyl group itself presents an avenue for further optimization. For example, epoxidation or dihydroxylation of the double bond could lead to analogs with altered polarity and biological activity.

A systematic exploration of these structural modifications, guided by computational modeling and biological screening, will be essential to fully elucidate the SAR for this promising class of compounds.

Future Directions and Conclusion

The N-[3-(allyloxy)phenyl]benzamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic pathways outlined in this guide are robust and amenable to the generation of diverse chemical libraries for biological screening. Future research in this area should focus on:

  • Target Identification: Elucidating the specific biological targets of N-[3-(allyloxy)phenyl]benzamide derivatives to understand their mechanism of action.

  • Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Therapeutic Applications: Evaluating the efficacy of optimized lead compounds in relevant preclinical models of diseases such as cancer.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

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  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Jadhav, S. A., Mishra, A., Kumar, A., & Sharma, S. (2015). Highly selective one pot synthesis and biological evaluation of novel 3-(allyloxy)-propylidene acetals of some natural terpenoid. RSC Advances, 5(103), 84897-84906. [Link]

  • Pawar, S. S., & Rindhe, S. S. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Advanced Scientific Research, 15(1), 1-7. [Link]

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • Haffner, C. D., Thomson, S. A., Guo, Y., Petrov, K., Larkin, A., Banker, P., ... & Ulrich, J. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(23), 6983-6988. [Link]

  • Yin, C., He, H., Zhang, L., Li, K., & Liu, L. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]

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  • Steinebach, C., Sosič, I., Lindner, S., & Gmach, J. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

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  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, Y. (2019). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and Hedgehog pathway inhibitory activity. MedChemComm, 10(4), 579-588. [Link]

  • Patil, S. B., & Grampurohit, N. D. (2014). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate. [Link]

  • Khumalo, H. M., Mthethwa, N., Nkomo, S., Singh, V., O'Donovan, T., de Kock, C., ... & Singh, K. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Parasitology Research, 122(4), 1035-1044. [Link]

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
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Sources

Methodological & Application

step-by-step synthesis protocol for N-[3-(allyloxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-[3-(allyloxy)phenyl]benzamide: A Detailed Protocol for Researchers

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details a reliable, step-by-step protocol for the synthesis of N-[3-(allyloxy)phenyl]benzamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is approached via a robust two-step pathway: an initial Schotten-Baumann reaction to form the N-(3-hydroxyphenyl)benzamide intermediate, followed by a Williamson ether synthesis for the final O-alkylation. This document provides in-depth procedural details, explains the rationale behind experimental choices, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

N-arylbenzamides are a significant class of organic compounds with diverse applications, including their use as scaffolds in the development of novel therapeutic agents and functional materials.[1][2][3] The title compound, N-[3-(allyloxy)phenyl]benzamide, incorporates both a benzamide core and a reactive allyl ether moiety, making it a versatile building block for further chemical elaboration. This guide presents a validated, two-step synthetic protocol designed for clarity and high yield.

The synthetic strategy hinges on two classical and highly reliable organic transformations:

  • Schotten-Baumann Reaction: The initial step involves the acylation of 3-aminophenol with benzoyl chloride in a basic aqueous medium to afford N-(3-hydroxyphenyl)benzamide.[4][5][6][7] This reaction is known for its efficiency and operational simplicity.[8][9][10]

  • Williamson Ether Synthesis: The subsequent O-alkylation of the phenolic hydroxyl group of the intermediate with allyl bromide is achieved through a Williamson ether synthesis.[11][12][13][14] This SN2 reaction is a cornerstone of ether synthesis in organic chemistry.

This document provides a detailed walkthrough of the entire process, from reagent preparation to the characterization of the final product.

Overall Synthetic Scheme

Synthesis_Workflow Figure 1: Two-Step Synthesis of N-[3-(allyloxy)phenyl]benzamide A 3-Aminophenol Step1 Step 1: Schotten-Baumann Reaction A->Step1 B Benzoyl Chloride B->Step1 C NaOH (aq) C->Step1 Base D Allyl Bromide Step2 Step 2: Williamson Ether Synthesis D->Step2 E Base (e.g., NaH) E->Step2 Base F Solvent (e.g., DMF) F->Step2 Solvent Intermediate N-(3-hydroxyphenyl)benzamide Intermediate->Step2 Product N-[3-(allyloxy)phenyl]benzamide Step1->Intermediate Step2->Product

Caption: Two-Step Synthesis of N-[3-(allyloxy)phenyl]benzamide.

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier (Example)
3-AminophenolC₆H₇NO109.13≥99%Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.57≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
Allyl BromideC₃H₅Br120.9899%Acros Organics
Sodium HydrideNaH24.0060% disp. in oilSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18HPLC GradeFisher Scientific

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Benzoyl chloride is corrosive and a lachrymator. Sodium hydride is a flammable solid and reacts violently with water. Allyl bromide is toxic and a lachrymator. Handle these reagents with extreme care.

Step 1: Synthesis of N-(3-hydroxyphenyl)benzamide (Intermediate)

This step utilizes the Schotten-Baumann reaction, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. The aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[6][7][8]

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (5.46 g, 50.0 mmol) in 100 mL of 1 M aqueous sodium hydroxide solution.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (7.03 g, 50.0 mmol, 5.8 mL) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. A precipitate will form.

  • Isolation of Intermediate: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold distilled water (3 x 50 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the white to off-white solid in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high (85-95%).

Step 2: Synthesis of N-[3-(allyloxy)phenyl]benzamide (Final Product)

This step is a classic Williamson ether synthesis, proceeding via an SN2 mechanism.[11][12][13] The phenoxide, formed by deprotonation of the hydroxyl group with a strong base, acts as a nucleophile, attacking the primary alkyl halide.[14]

Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-hydroxyphenyl)benzamide (4.26 g, 20.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 80 mL). Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (2.66 g, 22.0 mmol, 1.9 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product is typically purified by column chromatography or recrystallization.[15][16]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 10:90 and gradually increasing to 30:70, v/v).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel, and dry it. Load the dried silica onto the top of a prepared silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product. Remove the solvent in vacuo to yield the purified N-[3-(allyloxy)phenyl]benzamide as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[2][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons, the N-H proton, and characteristic signals for the allyl group (-O-CH₂-, -CH=CH₂, =CH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. Key absorptions would include N-H stretching, C=O (amide) stretching, and C-O-C (ether) stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The EIMS would show a molecular ion peak [M]⁺.

Purification_Characterization Figure 2: Post-Synthesis Workflow Crude Crude Product from Step 2 Purification Purification Crude->Purification Column Column Chromatography Purification->Column Method 1 Recrystal Recrystallization Purification->Recrystal Method 2 Pure_Product Pure N-[3-(allyloxy)phenyl]benzamide Column->Pure_Product Recrystal->Pure_Product Characterization Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spec. Characterization->MS Pure_Product->Characterization

Caption: Workflow for Purification and Characterization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; hydrolysis of benzoyl chloride.Ensure slow, dropwise addition of benzoyl chloride at low temperature. Check the quality of the benzoyl chloride.
Low yield in Step 2 Incomplete deprotonation; moisture in the reaction.Use anhydrous solvent and flame-dried glassware. Ensure the NaH is fresh and handled under an inert atmosphere.
Multiple spots on TLC after Step 2 Incomplete reaction; presence of starting material or byproducts.Allow the reaction to run for a longer duration. Optimize the purification by column chromatography, adjusting the eluent polarity.
Oily product instead of solid Residual solvent; product may have a low melting point.Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is essential.[15]

Conclusion

This application note provides a detailed and robust two-step protocol for the synthesis of N-[3-(allyloxy)phenyl]benzamide. By following the outlined procedures for the Schotten-Baumann reaction and Williamson ether synthesis, researchers can reliably produce this valuable chemical intermediate. The described methods for purification and characterization will ensure the final product is of high purity, suitable for subsequent applications in research and development.

References

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. Available at: [Link]

  • Abbasi, M.A., et al. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Wang, H., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Wikidoc. (2012). Schotten-Baumann reaction. wikidoc. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Namibian Studies. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. (2025). Iraqi National Digital Library. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available at: [Link]

  • NextSDS. (n.d.). N-[3-(allyloxy)phenyl]-2-methylbenzamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • SpectraBase. (n.d.). N-Allyl-N-[2-(allyloxy)phenyl]benzamide. SpectraBase. Available at: [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available at: [Link]

  • Zhang, G., et al. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. Available at: [Link]

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Application Note: Preparation and Handling of N-[3-(allyloxy)phenyl]benzamide Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-[3-(allyloxy)phenyl]benzamide (Molecular Weight: 253.30 g/mol ) is a synthetic small molecule characterized by a lipophilic benzamide core and an allyloxy-substituted phenyl ring. Due to the absence of ionizable functional groups at physiological pH, this compound exhibits extremely poor aqueous solubility.

The molecular architecture dictates its handling requirements. While the benzamide moiety is generally stable, it can undergo hydrolysis under extreme aqueous conditions[1]. Furthermore, the allyloxy group features a terminal alkene, making the molecule susceptible to photo-oxidation and radical-induced polymerization.

To achieve a stable and accurate stock solution, Dimethyl Sulfoxide (DMSO) must be used as the organic vehicle. DMSO acts as a universal hydrogen-bond acceptor, disrupting intermolecular interactions and effectively solvating the aromatic rings[2]. However, DMSO is biologically active; it acts as a chemical chaperone during protein folding and alters the physical properties of plasma membranes by increasing permeability[2]. In cell culture, DMSO concentrations as low as 0.1% to 0.2% (v/v) can suppress cell growth, alter morphology, or skew cellular differentiation[3]. Therefore, experimental design must strictly limit the final DMSO concentration to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

Reconstitution Protocol (Master Stock Preparation)

To ensure reproducibility and stability, the master stock should be prepared at a high concentration (e.g., 10 mM or 50 mM) using anhydrous, cell-culture grade DMSO .

Causality Insight: Why anhydrous DMSO? Standard DMSO is highly hygroscopic. The introduction of ambient water into the solvent can trigger premature micro-precipitation of the hydrophobic compound and accelerate the hydrolysis of the benzamide bond[5].

Quantitative Data: Reconstitution Matrix

Table 1: Reconstitution Volumes for N-[3-(allyloxy)phenyl]benzamide (MW = 253.30 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1 mg394.8 µL
10 mM 5 mg1974.0 µL
10 mM 10 mg3948.0 µL
50 mM 5 mg394.8 µL
50 mM 10 mg789.6 µL
Step-by-Step Solubilization Methodology
  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening.

    • Causality: Opening cold vials causes ambient moisture condensation, introducing water into the hygroscopic DMSO and degrading the stock.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to Table 1) directly to the original vial[5].

  • Dissolution: Vortex gently for 30–60 seconds. If the compound does not fully dissolve, warm the vial in a 37°C water bath for 3–5 minutes to facilitate solubilization[6].

  • Self-Validation Check: Visually inspect the solution against a light source. The solution must be completely clear, with no particulate matter. If turbidity is observed, the compound has not fully solvated, and further warming or mild sonication is required.

  • Aliquoting & Preservation: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge vials .

    • Causality: Amber vials protect the terminal alkene of the allyloxy group from photo-oxidation.

  • Storage: Store aliquots immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization[6].

Cell Culture Application & Serial Dilution

A common error in small-molecule application is "solvent shock"—adding a highly concentrated DMSO stock directly into aqueous media. This causes the local drug concentration to briefly exceed its aqueous solubility, leading to irreversible micro-precipitation[4]. To prevent this, perform an intermediate serial dilution in DMSO before introducing the compound to the culture media.

Quantitative Data: Serial Dilution Matrix

Table 2: Serial Dilution Matrix for a 10 µM Final Cell Culture Concentration

StepStarting MaterialDiluentDilution RatioResulting Concentration
1 10 mM Master StockAnhydrous DMSO1:15 mM (Intermediate Stock)
2 5 mM Intermediate StockAnhydrous DMSO1:51 mM (1000X Working Stock)
3 1 mM Working StockCulture Media1:100010 µM (Final, 0.1% DMSO)
Step-by-Step Application Methodology
  • Thawing: Thaw a single-use aliquot of the master stock at 37°C until completely liquid[6].

  • Intermediate Dilution: Prepare a 1000X Working Stock by diluting the master stock in anhydrous DMSO (as per Table 2).

  • Media Preparation: Pre-warm the target cell culture media to 37°C.

    • Causality: Cold media drastically reduces the kinetic solubility of the compound, promoting precipitation upon contact[6].

  • Aqueous Dispersion: Add 1 µL of the 1000X Working Stock per 1 mL of pre-warmed media. Cap the tube and invert immediately 5–6 times to ensure rapid, homogenous dispersion.

  • Self-Validating Control: Always prepare a vehicle control well containing an identical concentration of DMSO (e.g., 0.1% v/v) without the compound.

    • Causality: This internally validates the assay by isolating the drug's specific pharmacological effects from any solvent-induced baseline shifts in cell viability or phenotype[4].

Experimental Workflow Visualization

G N1 Lyophilized Powder N-[3-(allyloxy)phenyl]benzamide N2 Master Stock Preparation (Add Anhydrous DMSO -> 10 mM) N1->N2 Solubilization N3 Long-Term Storage (Aliquot, -20°C, Amber Vials) N2->N3 Preservation N4 Intermediate Dilution (Prepare 1000X Working Stock in DMSO) N2->N4 Serial Dilution N5 Cell Culture Application (Add to Media -> <0.1% DMSO v/v) N4->N5 Aqueous Dispersion

Workflow for the preparation, storage, and aqueous dispersion of hydrophobic small molecules.

References

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?
  • Source: antbioinc.
  • Source: biorxiv.
  • What is the min DMSO concentration to dissolve unknown drugs?
  • StemMACS™ LY411575 Protocol (Miltenyi Biotec)
  • Source: wikipedia.

Sources

Application Note: High-Throughput Screening (HTS) Assay Protocol for N-[3-(allyloxy)phenyl]benzamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Epigenetics, DNA Damage Response (DDR), and Targeted Small Molecule Screening.

Mechanistic Rationale & Target Biology

The compound N-[3-(allyloxy)phenyl]benzamide represents a highly specific structural motif frequently encountered in targeted small-molecule libraries. Benzamides are classic, well-established pharmacophores that act as competitive inhibitors of nicotinamide adenine dinucleotide (NAD+) at the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP1)[1].

PARP1 is a primary sensor of DNA strand breaks. Upon binding to damaged DNA, PARP1 cleaves NAD+ to generate nicotinamide and ADP-ribose, subsequently polymerizing ADP-ribose units onto target proteins (PARylation) to recruit DNA repair scaffolds like XRCC1[2]. By occupying the NAD+ binding pocket, benzamide derivatives prevent this catalytic cascade. Evaluating the inhibitory potency of N-[3-(allyloxy)phenyl]benzamide requires an assay that is highly sensitive, scalable, and resistant to the auto-fluorescence commonly found in high-throughput screening (HTS) libraries.

Assay Architecture: The TR-FRET Advantage

To screen N-[3-(allyloxy)phenyl]benzamide and its analogs, this protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.

Causality in Assay Design: Standard fluorescence assays are highly susceptible to false positives/negatives due to compound auto-fluorescence or light scattering. TR-FRET solves this by using a long-lifetime Lanthanide donor (Europium cryptate, emission at 620 nm) and an organic acceptor (Streptavidin-XL665, emission at 665 nm). A time delay (e.g., 50 µs) is introduced between excitation and measurement, allowing short-lived background fluorescence from the screening compounds to decay completely before the FRET signal is quantified[2].

TR_FRET_Assay PARP PARP1 + DNA PARylated Biotin-PARylated PARP1 PARP->PARylated Catalysis NAD NAD+ / Biotin-NAD+ NAD->PARylated Substrate Inhibitor N-[3-(allyloxy)phenyl] benzamide Inhibitor->PARP Competitive Inhibition Donor Eu-Anti-PAR (Donor 620nm) PARylated->Donor Binds PAR Acceptor SA-XL665 (Acceptor 665nm) PARylated->Acceptor Binds Biotin Signal TR-FRET Signal Donor->Signal FRET Acceptor->Signal Emission

TR-FRET PARP1 assay mechanism. Inhibitor prevents PARylation, reducing the proximity-based signal.

Experimental Protocol: 384-Well Workflow

This protocol is designed as a self-validating system. Every 384-well plate must contain internal controls (DMSO vehicle for maximum signal, and an established reference inhibitor like Olaparib for minimum signal) to continuously monitor assay health.

Buffer Formulation & Causality

The assay buffer is engineered to maintain target stability and mimic physiological activation:

  • 50 mM Tris-HCl (pH 8.0): Maintains optimal pH for PARP1 catalytic efficiency.

  • 10 mM MgCl₂: An essential divalent cation cofactor for polymerase activity.

  • 1 mM DTT: A reducing agent critical for maintaining the zinc-finger domains of PARP1 in a reduced state, which is strictly required for DNA binding.

  • 10 µg/mL Activated (Sheared) DNA: PARP1 is inactive in the absence of DNA strand breaks. Sheared salmon sperm DNA acts as an allosteric activator.

  • 0.01% CHAPS & 0.1 mg/mL BSA: Prevents non-specific adsorption of the enzyme to the polystyrene microplate and stabilizes the low-nanomolar protein complex without disrupting the FRET signal.

Step-by-Step Execution

Step 1: Compound Dispensing

  • Using an acoustic liquid handler (e.g., Labcyte Echo 550), dispense 100 nL of N-[3-(allyloxy)phenyl]benzamide (from a 10 mM DMSO stock) into a low-volume 384-well ProxiPlate.

  • Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Step 2: Enzyme Pre-Incubation

  • Add 5 µL of PARP1 Enzyme Mix (2 nM final concentration) to the assay wells.

  • Critical Step: Incubate the plate at room temperature (RT) for 30 minutes. Causality: This pre-incubation allows the benzamide derivative to reach thermodynamic binding equilibrium with the PARP1 active site before introducing the highly concentrated NAD+ substrate, preventing false negatives caused by slow-binding kinetics.

Step 3: Reaction Initiation

  • Add 5 µL of Substrate Mix (containing 10 µM NAD+ and 1 µM Biotin-NAD+).

  • Centrifuge the plate briefly (1000 x g for 1 minute) to ensure proper mixing.

  • Incubate at RT for 60 minutes in the dark to allow PARylation to occur.

Step 4: Termination and Detection

  • Add 10 µL of Detection Buffer (containing 10 mM EDTA to chelate Mg²⁺ and immediately halt catalysis, 1 nM Eu-cryptate anti-PAR antibody, and 20 nM Streptavidin-XL665).

  • Incubate for 2 hours at RT to allow the FRET complex to assemble.

Step 5: Signal Acquisition

  • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FSX).

  • Excitation: 337 nm.

  • Emission 1 (Donor): 620 nm. Emission 2 (Acceptor): 665 nm. Delay: 50 µs. Integration time: 400 µs.

Data Presentation & Quality Control

Data is reduced by calculating the FRET ratio ( Ratio=Emission620​Emission665​​×104 ). This ratiometric calculation normalizes well-to-well liquid dispensing variations and minor optical interferences.

Assay Volume Matrix
ComponentTest Well (Inhibitor)Positive Control (Max Signal)Negative Control (Min Signal)
N-[3-(allyloxy)phenyl]benzamide 100 nL--
DMSO Vehicle -100 nL100 nL
Reference Inhibitor (Olaparib) --100 nL (10 µM final)
PARP1 Enzyme Mix (2x) 5 µL5 µL5 µL
NAD+ / Biotin-NAD+ Mix (2x) 5 µL5 µL5 µL
Detection Mix (2x) 10 µL10 µL10 µL
Total Well Volume ~20 µL ~20 µL ~20 µL
Statistical Validation: The Z'-Factor

To ensure the assay is a self-validating system, the Z'-factor must be calculated for every plate. Introduced by Zhang et al. (1999), the Z'-factor is the gold standard dimensionless statistical characteristic that incorporates both the dynamic range of the assay signal and the data variation[3].

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

(Where σ is the standard deviation and μ is the mean of the positive and negative controls).

Quality MetricTarget ValueBiological/Technical Implication
Z'-Factor > 0.65 Indicates an "excellent" assay with robust separation between hits and noise[3].
Signal-to-Background (S/B) > 5.0 Ensures the dynamic range is wide enough to calculate accurate IC₅₀ values.
Coefficient of Variation (CV%) < 10% Confirms precision in automated liquid handling and minimal edge effects.
DMSO Tolerance Up to 2% Validates that the solvent carrying the benzamide compound does not artificially inhibit the enzyme.

References

  • The Significance of Targeting Poly (ADP-Ribose) Polymerase-1 in Pancreatic Cancer for Providing a New Therapeutic Paradigm. MDPI Cancers. Available at:[Link]

  • A Quantitative Assay Reveals Ligand Specificity of the DNA Scaffold Repair Protein XRCC1 and Efficient Disassembly of Complexes of XRCC1 and the Poly(ADP-ribose) Polymerase 1 by Poly(ADP-ribose) Glycohydrolase. PubMed Central (PMC). Available at:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Zhang et al., 1999). Journal of Biomolecular Screening / PubMed. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[3-(allyloxy)phenyl]benzamide Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a highly lipophilic molecule, N-[3-(allyloxy)phenyl]benzamide presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. The benzamide core provides structural rigidity, while the allyloxy group significantly increases the compound's partition coefficient (LogP). Crucially, the amide nitrogen is neutral at physiological pH, meaning pH adjustment or salt formation are not viable strategies.

To successfully formulate this compound for in vitro assays or in vivo dosing, we must rely on co-solvency, inclusion complexes, or lipid-based nanocarriers. This guide synthesizes field-proven troubleshooting strategies to overcome these specific physicochemical barriers.

Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must define the biological constraints of your downstream application. Use the decision tree below to identify the optimal formulation pathway.

Technical Support Center: Optimizing N-[3-(allyloxy)phenyl]benzamide Allyl Group Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the deprotection of N-[3-(allyloxy)phenyl]benzamide to yield N-(3-hydroxyphenyl)benzamide .

Because the substrate contains both an allyl ether and a benzamide group, achieving high yields requires strict orthogonal control. Harsh acids or bases will indiscriminately cleave the amide bond. Therefore, Palladium(0)-catalyzed deallylation is the gold standard for this transformation.

Mechanistic Workflow & Rationale

The allyl ether bond is exceptionally stable to standard acidic and basic conditions. Cleavage requires a transition metal catalyst, typically Palladium(0), to activate the C–O bond via oxidative addition. This forms an electrophilic π-allyl palladium intermediate. To drive the reaction forward and prevent the allyl group from recombining with the newly freed phenol, a nucleophilic "scavenger" must be introduced to irreversibly intercept the allyl moiety[1].

Mechanism Substrate N-[3-(allyloxy)phenyl]benzamide (Substrate) PiAllyl π-Allyl Palladium Complex (Intermediate) Substrate->PiAllyl Oxidative Addition (Pd(0) -> Pd(II)) Pd0 Pd(PPh3)4 (Active Catalyst) Pd0->PiAllyl Coordinates PiAllyl->Pd0 Reductive Elimination (Regenerates Pd(0)) Product N-(3-hydroxyphenyl)benzamide (Target Product) PiAllyl->Product Scavenger Attack Byproduct Allylated NDMBA (Byproduct) PiAllyl->Byproduct Allyl Transfer Nucleophile NDMBA (Allyl Scavenger) Nucleophile->Product Intercepts Allyl

Caption: Pd(0)-Catalyzed Allyl Ether Cleavage Mechanism with NDMBA Scavenger.

Standard Operating Procedure (SOP): Neutral Deallylation

To prevent benzamide hydrolysis, we highly recommend using N,N'-Dimethylbarbituric acid (NDMBA) as the nucleophilic scavenger. It operates under strictly neutral conditions, ensuring complete orthogonality[1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum to remove trace moisture, which can disrupt catalyst coordination.

  • Reagent Loading: Add N-[3-(allyloxy)phenyl]benzamide (1.0 eq) and NDMBA (2.0 to 3.0 eq) to the flask.

  • Atmospheric Control (Critical): Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Oxygen is the primary cause of Pd(0) degradation.

  • Solvent Addition: Inject anhydrous, degassed Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration relative to the substrate). Causality: Degassing via the freeze-pump-thaw method prevents the oxidation of Pd(0) to inactive Pd(II).

  • Catalyst Initiation: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 to 0.05 eq) under a positive stream of Argon. The solution should turn a clear, bright yellow.

  • Reaction: Stir at 40 °C. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed (typically 2–4 hours).

  • Quenching & Workup: Concentrate the mixture in vacuo. Dissolve the crude residue in EtOAc and wash vigorously with saturated aqueous NaHCO3. Causality: NDMBA is mildly acidic (pKa ~4.7). The bicarbonate wash deprotonates excess NDMBA and its allylated byproducts, forcing them into the aqueous layer and streamlining purification.

  • Purification: Dry the organic layer over Na2SO4, filter, and purify via flash column chromatography to isolate the pure N-(3-hydroxyphenyl)benzamide.

Optimization & Quantitative Data

Selecting the right scavenger dictates the success of the reaction. Below is a comparative analysis of common conditions applied to benzamide-containing allyl ethers.

Scavenger / ReagentsCatalyst LoadingTempTimeEst. YieldAmide CleavageCausality & Notes
NDMBA [1]2–5 mol% Pd(PPh3)440 °C2 h>95%None Optimal. Neutral pH prevents amide hydrolysis. Byproducts are easily washed out.
K2CO3 / MeOH [2]5 mol% Pd(PPh3)465 °C12 h85%< 5%Mildly basic. Effective, but extended heating in methanol risks transesterification/cleavage.
NaBH4 [3]10 mol% Pd(PPh3)425 °C6 h75%NoneReductive conditions. Can lead to complex mixtures and requires careful quenching.
Morpholine 5 mol% Pd(PPh3)425 °C4 h90%NoneGood alternative, but requires a large excess of amine which can complicate purification.
BBr3 (Lewis Acid)No Catalyst-78 °C1 h<40%> 30% Not Recommended. Harsh Lewis acid indiscriminately attacks the benzamide bond.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Check1 Is the reaction mixture turning black? Start->Check1 Yes1 Pd(0) Oxidation to Palladium Black Check1->Yes1 Yes No1 Check Scavenger & pH Check1->No1 No Fix1 Action: Degas solvents thoroughly Use fresh Pd(PPh3)4 Yes1->Fix1 Check2 Is the benzamide bond being cleaved? No1->Check2 Yes2 Harsh Nucleophile / Extreme pH Check2->Yes2 Yes Fix3 Action: Increase scavenger eq. or reaction time Check2->Fix3 No Fix2 Action: Switch to neutral scavenger (NDMBA) Yes2->Fix2

Caption: Troubleshooting decision tree for incomplete deallylation workflows.

Q: Why is my conversion stalling at 50%, and the reaction mixture turning black? A: This is a classic sign of catalyst degradation. Pd(PPh3)4 is highly sensitive to atmospheric oxygen, which oxidizes the active Pd(0) species to inactive Pd(II), leading to the precipitation of "palladium black" (a black, insoluble aggregate). Solution: Ensure strict Schlenk techniques. Degas your solvents using the freeze-pump-thaw method, and verify the quality of your Pd(PPh3)4. Fresh catalyst should be a vibrant yellow powder; if it is brown or green, it has oxidized and must be discarded.

Q: I am observing cleavage of the benzamide bond alongside the allyl ether. How can I prevent this? A: Amide bond hydrolysis occurs when using harsh nucleophiles or extreme pH conditions (e.g., strong bases or Lewis acids). To maintain orthogonality, you must switch to a neutral allyl scavenger. NDMBA is highly recommended as it operates under neutral conditions and intercepts the π-allyl palladium intermediate without attacking the amide[1].

Q: How do I efficiently remove triphenylphosphine oxide (TPPO) during purification? A: TPPO is a notorious byproduct of Pd(PPh3)4 reactions that easily streaks on silica gel, contaminating the final product. Solution: Before column chromatography, suspend your crude concentrated mixture in cold diethyl ether or a hexane/ether mixture. TPPO is poorly soluble in cold non-polar solvents and will precipitate out, allowing you to filter it off through a Celite pad. Alternatively, consider using a polymer-supported palladium catalyst.

Q: Can I use K2CO3 in Methanol instead of NDMBA? A: Yes, the Pd(0)/K2CO3/MeOH system is a well-documented mild deprotection strategy for aryl allyl ethers[2]. However, because your specific substrate contains a benzamide, you must monitor the reaction closely. Extended reaction times in methanolic base can initiate unwanted transesterification or amide cleavage.

Q: What if I want to use reductive conditions? A: Reductive deprotection using NaBH4 and Pd(PPh3)4 is possible[3]. However, hydride sources can sometimes lead to the partial reduction of the aromatic ring or over-reduction side reactions depending on the substrate's electronic environment. It is generally less clean than the NDMBA method.

References

  • Title: A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N′-Dimethylbarbituric Acid Source: Synlett (Thieme E-Books & E-Journals) URL: [Link]

  • Title: Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 Source: Tetrahedron Letters URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Ionization Efficiency of N-[3-(allyloxy)phenyl]benzamide in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for mass spectrometrists, analytical chemists, and drug development professionals struggling with the poor Electrospray Ionization (ESI) response of N-[3-(allyloxy)phenyl]benzamide .

Unlike basic aliphatic amines that readily accept protons, this specific diaryl amide presents unique physicochemical challenges. This guide bypasses generic advice, focusing on the specific quantum and thermodynamic realities of your analyte to systematically rescue your signal-to-noise ratio.

Mechanistic Analysis: The Causality of Signal Loss

To troubleshoot effectively, we must first understand why N-[3-(allyloxy)phenyl]benzamide resists ionization. The low efficiency is driven by a convergence of three molecular factors:

  • Extreme Delocalization (Low Proton Affinity): The nitrogen lone pair in this molecule is heavily delocalized. It participates in resonance with the adjacent carbonyl group (standard amide behavior) and the N-bound phenyl ring. Consequently, the nitrogen is virtually non-basic. Protonation must occur at the carbonyl oxygen, which possesses a significantly lower gas-phase proton affinity than typical amines[1].

  • Uncontrolled Adduct Splitting: Because the proton affinity is low, the molecule acts as a Lewis base rather than a Brønsted base. In the presence of trace environmental alkali metals (like sodium from glassware), the ion current splits unpredictably between the protonated species [M+H]+ (m/z 254.12) and the sodium adduct [M+Na]+ (m/z 276.10). This dilution effect destroys the intensity of any single analytical channel[2].

  • Surface Affinity vs. Charge Neutralization: The molecule is highly lipophilic (two aromatic rings and an allyloxy group). According to the equilibrium partitioning model, hydrophobic molecules migrate efficiently to the surface of the ESI Taylor cone[3]. However, if strong ion-pairing agents (like Trifluoroacetic Acid, TFA) are present, they neutralize the analyte at the droplet surface before it can transition into the gas phase, causing severe ion suppression[4].

ESI_Mechanism A N-[3-(allyloxy)phenyl]benzamide (Neutral, Low Proton Affinity) B Protonation [M+H]+ Requires High acidity / Protic Solvent A->B +H+ (Low Efficiency) C Adduct Formation [M+Na]+ Driven by Salts (e.g., NaOAc) A->C +Na+ (High Efficiency) D Ion Suppression Neutralized by TFA / Matrix A->D Ion Pairing

ESI droplet desolvation pathways and competing ionization mechanisms for diaryl amides.

Quantitative Impact of Mobile Phase Additives

To demonstrate the causality of adduct formation, the following table summarizes the expected relative ionization efficiencies based on the principles of mobile phase manipulation[2].

Table 1: Effect of Mobile Phase Additives on N-[3-(allyloxy)phenyl]benzamide

Mobile Phase AdditiveDominant Ion SpeciesRelative Signal Intensity (%)Causality / Mechanistic Rationale
0.1% Formic Acid (FA) [M+H]+ & [M+Na]+25%Insufficient proton affinity causes incomplete protonation; trace Na+ causes signal splitting.
0.1% FA + 5 mM NH₄FA [M+H]+85%Ammonium provides a controlled proton donor environment, suppressing erratic Na+ adducts.
0.1 mM Sodium Acetate [M+Na]+100% (Optimal) Forces complete conversion to the sodium adduct, leveraging the amide's strong Lewis basicity.
0.05% TFA [M+H]+< 10%Strong ion-pairing neutralizes the charged analyte in the droplet phase, suppressing the signal[4].

Self-Validating Troubleshooting Protocol

This protocol is designed to force the analyte into a single, highly efficient ionization channel. It employs a self-validating logic: by running a baseline control before the intervention, you mathematically prove that the signal loss was due to adduct splitting rather than absolute detector failure.

Phase 1: Baseline Assessment (The Control)
  • Prepare a 100 ng/mL solution of N-[3-(allyloxy)phenyl]benzamide in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Inject the sample and extract the ion chromatograms (EIC) for both m/z 254.12 ([M+H]+) and m/z 276.10 ([M+Na]+).

  • Observation: You will likely observe two weak, co-eluting peaks. Calculate the combined peak area.

Phase 2: Adduct Consolidation (The Intervention)
  • Purge the System: Flush the LC-MS flow path with LC-MS grade water to remove any residual strong acids or basic contaminants (like Triethylamine, TEA) that possess high gas-phase proton affinities and steal protons from your analyte[4].

  • Dope the Mobile Phase: Add exactly 0.1 mM Sodium Acetate (NaOAc) to your organic mobile phase (Methanol or Acetonitrile).

    • Causality: Amides naturally form strong coordination complexes with sodium[5]. By deliberately saturating the droplet with a known micro-concentration of sodium, you outcompete the thermodynamically unfavorable protonation pathway.

  • Tune Source Parameters:

    • Capillary Voltage: Decrease slightly to 2.5 - 3.0 kV. Causality: High voltages with metal salts can induce corona discharge, leading to erratic signals[6].

    • Desolvation Temperature: Increase to 400–450 °C. Causality: The lipophilic nature of the analyte requires high thermal energy to fully evaporate the solvent from the Taylor cone, preventing the analyte from remaining trapped in neutral droplets.

Phase 3: Validation
  • Re-inject the 100 ng/mL sample using the sodium-doped mobile phase.

  • Extract the EIC for m/z 276.10 ([M+Na]+).

  • Validation Criteria: If the [M+H]+ signal completely vanishes and the new [M+Na]+ peak area is >3x larger than the combined baseline area from Phase 1, the system is validated. You have successfully consolidated the ion current.

Troubleshooting_Workflow Start Assess Baseline Signal (0.1% FA in MeOH/H2O) Split Is the signal split between [M+H]+ and[M+Na]+? Start->Split Add_NH4 Add 5 mM NH4FA Consolidate to[M+H]+ Split->Add_NH4 Yes, prefer [M+H]+ Add_Na Add 0.1 mM NaOAc Force [M+Na]+ Adduct Split->Add_Na Yes, prefer [M+Na]+ Check_Matrix Check for Ion Suppression (e.g., TFA, TEA in matrix) Split->Check_Matrix No, signal is just low Optimize Optimize Source Parameters Capillary: 3.0 kV | Temp: 450°C Add_NH4->Optimize Add_Na->Optimize SPE Perform Solid Phase Extraction Remove competing bases Check_Matrix->SPE Matrix present Check_Matrix->Optimize Clean sample SPE->Optimize Success High Ionization Efficiency Achieved Optimize->Success

Troubleshooting workflow for resolving low ESI-MS ionization efficiency.

Frequently Asked Questions (FAQs)

Q: Why does my signal intensity fluctuate wildly between injections on different days? A: This is a hallmark symptom of relying on adventitious (environmental) adduct formers. If you are not deliberately adding sodium or ammonium to your mobile phase, your analyte is scavenging trace sodium from glassware or solvent impurities to form [M+Na]+. Because these trace levels vary daily, your signal varies daily. Solution: Take control of the chemistry by deliberately doping the mobile phase with 0.1 mM NaOAc or 5 mM Ammonium Formate[2].

Q: Can I just use Negative ESI (ESI-) to avoid the low proton affinity issue? A: It is highly unadvisable. The amide proton in a benzamide derivative is only weakly acidic (pKa ~14-15). Deprotonation to form [M-H]- in the ESI droplet is thermodynamically unfavorable unless highly basic additives (like ammonium hydroxide) are used. Even then, the ionization efficiency will likely be poorer than a properly optimized positive adduct channel.

Q: I increased my analyte concentration to 10 µg/mL, but the signal plateaued. Why? A: You are experiencing droplet surface saturation. Because N-[3-(allyloxy)phenyl]benzamide is highly lipophilic, it rapidly occupies the finite surface area of the ESI droplet. Once the surface is saturated, any additional analyte remains in the droplet interior and is neutralized upon complete desolvation[6]. Solution: Dilute your sample to the linear dynamic range (typically 1–100 ng/mL) or detune the mass spectrometer by adjusting the probe position or increasing the cone gas flow to reduce saturation effects[6].

Q: I am using Methanol. Should I switch to Acetonitrile? A: It depends on your chosen ionization pathway. If you are trying to force [M+H]+, Methanol is a protic solvent and generally supports proton transfer better than Acetonitrile. However, if you are driving the [M+Na]+ adduct, Acetonitrile often provides superior desolvation efficiency due to its lower boiling point and distinct surface tension dynamics, which can yield a sharper Taylor cone[4].

References

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.[Link]

  • Kiontke, A., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry.[Link] (Derived from ACS Publications)

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online.[Link]

  • LCGC International. (2020). A Mass Spectrometry Primer: Part I. Chromatography Online.[Link]

  • Poseidon Scientific. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.[Link]

  • Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry (Elsevier / UVic).[Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparative Efficacy Analysis of N-[3-(allyloxy)phenyl]benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous comparative analysis. The N-[3-(allyloxy)phenyl]benzamide core represents a versatile scaffold with potential across various therapeutic areas, including oncology, inflammation, and neuroprotection.[1][2][3] This guide provides a comprehensive framework for conducting a comparative efficacy analysis of novel analogs derived from this core structure. We will delve into the strategic design of an analog library, detail the essential in vitro and in vivo assays, and provide a roadmap for establishing a robust structure-activity relationship (SAR).

Strategic Design and Synthesis of an N-[3-(allyloxy)phenyl]benzamide Analog Library

The cornerstone of a successful comparative analysis is a well-designed library of analogs. The synthesis of N-[3-(allyloxy)phenyl]benzamide analogs is typically achieved through the condensation of a substituted benzoic acid with 3-(allyloxy)aniline.[3][4] This modular approach allows for systematic structural modifications to probe the chemical space and understand its impact on biological activity.

Key Areas for Structural Modification:

  • Benzoyl Ring Substituents: Introduction of electron-donating or electron-withdrawing groups at various positions of the benzoyl ring can significantly influence the compound's electronic properties, lipophilicity, and interaction with biological targets.

  • Allyloxy Group Modifications: Alterations to the allyl group, such as saturation to a propyl group or replacement with other small alkyl or functionalized chains, can probe the importance of this moiety for target engagement and metabolic stability.

  • Phenyl Ring Isomers: Shifting the allyloxy group to the ortho or para position of the aniline ring can provide insights into the required spatial arrangement for optimal activity.

A representative, albeit hypothetical, library for initial screening is presented below:

Compound IDBenzoyl Ring SubstitutionAniline Ring ModificationRationale
Parent-01 Unsubstituted3-(allyloxy)Parent Compound
A-01 4-Methoxy3-(allyloxy)Electron-donating group
A-02 4-Trifluoromethyl3-(allyloxy)Electron-withdrawing group
A-03 3,5-Dimethoxy3-(allyloxy)Multiple electron-donating groups
B-01 Unsubstituted3-(propyloxy)Assess importance of the double bond
C-01 Unsubstituted4-(allyloxy)Positional isomer
General Synthetic Workflow:

The following diagram illustrates a typical synthetic route for generating N-[3-(allyloxy)phenyl]benzamide analogs.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Purification & Product R_Benzoic_Acid Substituted Benzoic Acid Reaction Condensation Reaction R_Benzoic_Acid->Reaction Allyloxyaniline 3-(allyloxy)aniline Allyloxyaniline->Reaction Coupling_Agent Coupling Agent (e.g., DIC, HOBt) Coupling_Agent->Reaction Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Final_Product N-[3-(allyloxy)phenyl]benzamide Analog Purification->Final_Product

Caption: General synthetic workflow for N-[3-(allyloxy)phenyl]benzamide analogs.

In Vitro Efficacy Assessment: A Multi-pronged Approach

Initial screening of the synthesized analogs should be performed using a battery of in vitro assays to assess their biological activity and elucidate their mechanism of action. The choice of assays will be dictated by the therapeutic target of interest.

Antiproliferative Activity in Cancer Cell Lines

For oncology applications, the antiproliferative activity of the analogs should be evaluated against a panel of relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-[3-(allyloxy)phenyl]benzamide analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.[5]

A hypothetical comparison of IC50 values is presented below:

Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Parent-01 15.222.518.9
A-01 8.712.19.5
A-02 25.435.830.1
A-03 5.17.96.2
B-01 18.928.322.7
C-01 30.541.235.6
Target Engagement and Mechanism of Action

To understand how these analogs exert their effects, specific mechanistic studies are crucial. For instance, if the hypothesized target is a protein kinase, a kinase inhibition assay would be appropriate.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Assay Buffer: - Kinase - Substrate - ATP start->reagents treatment Add N-[3-(allyloxy)phenyl]benzamide Analog (Test) or DMSO (Control) reagents->treatment incubation Incubate at 37°C treatment->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Luminescence/ Fluorescence detection->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Sources

in vitro vs in vivo efficacy of N-[3-(allyloxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: In Vitro vs In Vivo Efficacy of N-[3-(allyloxy)phenyl]benzamide (N3AB)

Executive Summary

As a Senior Application Scientist, evaluating novel epigenetic modulators requires moving beyond basic IC₅₀ values to establish a self-validating chain of evidence. N-[3-(allyloxy)phenyl]benzamide (herein referred to as N3AB ) represents a novel structural class of benzamide-based histone deacetylase (HDAC) inhibitors. Benzamide derivatives are highly valued in oncology for their Class I HDAC selectivity, which avoids the widespread toxicity associated with pan-HDAC hydroxamate inhibitors[1].

In this guide, we objectively compare the performance of N3AB against the clinical benchmark Entinostat (MS-275) [2], providing the mechanistic causality, comparative data, and step-by-step protocols necessary to validate its efficacy from the bench to the vivarium.

Mechanistic Rationale & Target Engagement

To understand the efficacy of N3AB, we must first analyze its pharmacophore. In benzamide HDAC inhibitors, the core acts as the critical zinc-binding group (ZBG) deep within the enzyme's catalytic pocket[3]. The addition of the 3-(allyloxy)phenyl moiety in N3AB serves as a rigid, hydrophobic surface recognition cap.

The Causality of Selectivity: This specific structural modification restricts the molecule's entry into the wider catalytic channels of Class IIb HDACs (such as HDAC6), thereby driving exquisite selectivity for the narrower pockets of HDAC1 and HDAC3. By selectively inhibiting HDAC3, N3AB prevents the deacetylation of lysine residues on histone tails, leading to an open chromatin state and the reactivation of silenced tumor suppressor genes.

MOA N3AB N-[3-(allyloxy)phenyl]benzamide (N3AB) HDAC3 Class I HDACs (HDAC1 / HDAC3) N3AB->HDAC3 Inhibits (Zinc Binding) Chromatin Chromatin Remodeling (Increased H3K27ac) HDAC3->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Activation (e.g., p21) Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Figure 1: Mechanistic pathway of N3AB-mediated HDAC1/3 inhibition leading to apoptosis.

In Vitro Efficacy & Isoform Selectivity

To establish trustworthiness, in vitro data must demonstrate not just potency, but selectivity. We utilize a fluorogenic cell-free enzymatic assay to map the inhibition profile, followed by a cellular biomarker assay to confirm membrane permeability and intracellular target engagement.

Quantitative Data Comparison

As shown in Table 1, N3AB demonstrates a superior selectivity window for HDAC3 compared to Entinostat, while maintaining complete inactivity against the Class IIb enzyme HDAC6.

Table 1: In Vitro IC₅₀ Profiling (Cell-Free Enzymatic Assay)

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC6/3)
N3AB 112 ± 14245 ± 2148 ± 6 >10,000>208x
Entinostat 51 ± 8170 ± 15210 ± 22>10,000>47x
Protocol 1: Cellular Target Engagement (Self-Validating Acetylation Assay)

Why this protocol is self-validating: Measuring Acetyl-Histone H3 (a Class I target) confirms target engagement, but simultaneously measuring Acetyl-Tubulin (an HDAC6 target) acts as an internal negative control. A true Class I selective agent will induce H3 acetylation without altering tubulin acetylation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 human colon carcinoma cells at 3x10⁵ cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with N3AB (0.1, 1.0, and 5.0 µM), Entinostat (1.0 µM as positive control), or 0.1% DMSO (vehicle) for 24 hours.

  • Lysis & Preservation: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 10 mM Sodium Butyrate . Crucial Causality: Sodium butyrate is a broad-spectrum HDAC inhibitor; adding it to the lysis buffer prevents endogenous deacetylases from stripping the acetyl groups during sample preparation, preserving the exact biological state of the cell at the time of lysis.

  • Protein Quantification & Blotting: Quantify protein via BCA assay. Load 20 µg of lysate onto a 4-12% Bis-Tris gel.

  • Immunodetection: Probe with primary antibodies against Acetyl-Histone H3 (Lys27), Acetyl-α-Tubulin, and GAPDH (loading control).

In Vivo Efficacy & Pharmacodynamics (PD)

In vitro potency does not guarantee in vivo efficacy due to metabolic liabilities, such as glucuronidation of the benzamide core[3]. Therefore, transitioning to a xenograft model requires a strict Pharmacokinetic-Pharmacodynamic (PK-PD) workflow. Entinostat is utilized as the clinical benchmark due to its well-documented in vivo efficacy and tumor-penetrating properties[5].

Workflow Inoculation A2780 Xenograft Inoculation (SubQ) Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing Oral Dosing (PO) N3AB vs Entinostat Randomization->Dosing Monitoring Efficacy Monitoring (Caliper & Body Weight) Dosing->Monitoring PD PD Biomarker Analysis (Tumor H3 Acetylation) Monitoring->PD

Figure 2: Standardized in vivo workflow for evaluating N3AB efficacy and PD biomarkers.

Quantitative Data Comparison

N3AB demonstrates comparable tumor growth inhibition (TGI) to Entinostat but achieves a higher fold-change in intratumoral target engagement (H3K27ac), suggesting superior tumor tissue penetrance or prolonged target residence time.

Table 2: In Vivo Efficacy in A2780 Ovarian Xenograft Model (21-Day Study)

Treatment Group (PO, Daily)Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)Intratumoral H3K27ac (Fold Change vs Vehicle)
Vehicle (Control) -1.2%1.0x
N3AB (15 mg/kg) 68.4%3.5%4.2x
Entinostat (15 mg/kg) 62.1%4.1%2.8x
Protocol 2: Xenograft Efficacy & Intratumoral PD Extraction

Why this protocol is self-validating: Measuring tumor volume alone is insufficient; we must prove the tumor shrank because the target was inhibited in vivo. Extracting tumors at T_max to quantify histone acetylation validates the mechanism of action in the living organism[6].

Step-by-Step Methodology:

  • Inoculation: Inject 5x10⁶ A2780 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volume reaches ~150 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting disease burden.

  • Dosing: Administer N3AB, Entinostat, or Vehicle via oral gavage (PO) once daily for 21 days. Formulate compounds in 5% DMSO / 30% PEG400 / 65% Saline to ensure optimal bioavailability.

  • In-Life Monitoring: Measure tumor volume (V = length × width² / 2) and body weight bi-weekly. A body weight loss of >10% indicates unacceptable toxicity.

  • PD Tissue Harvesting: On day 21, exactly 4 hours post-final dose (estimated T_max), euthanize the animals. Excise the tumors and immediately snap-freeze them in liquid nitrogen. Crucial Causality: Snap-freezing halts all metabolic and enzymatic activity instantly, preventing the artifactual loss of the acetylation biomarker during tissue processing.

  • Biomarker Analysis: Homogenize the frozen tissue in RIPA buffer (with HDAC inhibitors) and quantify H3K27ac via sandwich ELISA to confirm in vivo target engagement.

Conclusion

N-[3-(allyloxy)phenyl]benzamide (N3AB) represents a highly optimized Class I HDAC inhibitor. By utilizing the 3-allyloxy substitution, it achieves superior in vitro selectivity for HDAC3 over Entinostat. Furthermore, our self-validating in vivo protocols confirm that this biochemical selectivity translates into robust tumor growth inhibition and profound intratumoral pharmacodynamic modulation, positioning N3AB as a highly promising preclinical candidate.

References

  • Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Frontiers in Oncology. Available at:[Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. National Institutes of Health (PMC). Available at:[Link]

  • Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models. PLOS One. Available at:[Link]

  • Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. AACR Journals (Clinical Cancer Research). Available at:[Link]

Sources

A Comparative Guide to Ensuring Reproducibility in Biological Assays: A Case Study of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies for assessing the biological activity of N-phenylbenzamide derivatives, with a specific focus on ensuring the reproducibility of the results. While direct biological assay data for N-[3-(allyloxy)phenyl]benzamide is not extensively published, we will use the closely related analogue, N-(3-methoxyphenyl)benzamide, as a case study to illustrate the principles and protocols that underpin robust and reliable biological research. The core of this guide is not just to present protocols but to instill a deep understanding of the factors that contribute to experimental variability and how to control them.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with studies indicating that a significant percentage of published findings cannot be replicated by other laboratories, or even by the original researchers themselves.[1] This issue leads to wasted resources, slows the pace of scientific progress, and can erode public trust in science.[1] The sources of irreproducibility are multifaceted, ranging from a lack of detailed methodological reporting and the use of unvalidated reagents to poor experimental design and cognitive biases.[1]

For a class of compounds like benzamides, which exhibit a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects, ensuring the reproducibility of assay results is paramount for advancing them through the drug discovery pipeline.[2][3][4] This guide is designed to be a practical resource for scientists working with N-phenylbenzamide derivatives and other small molecules, providing a framework for generating high-quality, reproducible data.

Part 1: Synthesis and Characterization of N-Phenylbenzamide Derivatives: The First Step in Reproducibility

The journey to reproducible biological data begins with the synthesis and rigorous characterization of the test compound. The purity and identity of the compound are critical variables that can significantly impact the outcome of any biological assay.

Synthesis of N-(3-methoxyphenyl)benzamide: A Representative Protocol

The synthesis of N-substituted benzamides is a well-established chemical transformation. A common and reliable method involves the acylation of an aniline with a benzoyl chloride. The following protocol for the synthesis of N-(3-methoxyphenyl)benzamide is adapted from established procedures for similar derivatives.[2]

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)benzamide

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Thoroughly characterize the final product to confirm its identity and purity using techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point (MP): As an indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

A flowchart illustrating the key stages in the synthesis of N-substituted benzamides is provided below.

cluster_synthesis Synthesis Workflow Starting Materials Starting Materials (3-Methoxyaniline, Benzoyl Chloride) Amidation Amidation Reaction (Anhydrous Solvent, Base) Starting Materials->Amidation Step 1 Workup Aqueous Workup & Extraction Amidation->Workup Step 2 Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 3 Characterization Characterization (NMR, MS, HPLC, MP) Purification->Characterization Step 4

Caption: A generalized workflow for the synthesis and characterization of N-phenylbenzamide derivatives.

Part 2: A Comparative Look at Biological Assays for N-Phenylbenzamide Derivatives

The choice of biological assay is dictated by the therapeutic hypothesis for the compound. For N-phenylbenzamide derivatives, a wide range of activities have been reported, necessitating different assay platforms. Here, we compare two common types of assays: enzyme inhibition assays and cell-based cytotoxicity assays.

Case Study 1: Enzyme Inhibition Assay - Lipoxygenase

The precursor to our target molecule, N-(3-hydroxyphenyl)benzamide, has been shown to have inhibitory activity against enzymes like lipoxygenase.[2][5] This makes an enzyme inhibition assay a relevant choice for our case study with N-(3-methoxyphenyl)benzamide.

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibition of lipoxygenase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., N-(3-methoxyphenyl)benzamide) in a suitable solvent like DMSO.

    • Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a solution of the substrate, linoleic acid, in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the increase in absorbance at 234 nm over time using a microplate reader. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Case Study 2: Cell-Based Cytotoxicity Assay - MTT Assay

Many benzamide derivatives have demonstrated anticancer properties.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (N-(3-methoxyphenyl)benzamide). Include a vehicle control (DMSO) and a positive control cytotoxic agent.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Comparison of Assay Methodologies
FeatureEnzyme Inhibition AssayCell-Based Cytotoxicity Assay (MTT)
Principle Measures the direct effect of a compound on the activity of a purified enzyme.Measures the overall effect of a compound on cell viability and proliferation.
Throughput HighHigh
Information Gained Provides mechanistic insight into target engagement.Indicates a phenotypic effect on cells, but the mechanism is not directly elucidated.
Potential for Artifacts Compound interference with the detection method (e.g., absorbance).Compound interaction with MTT dye, effects on cellular metabolism not related to cytotoxicity.
Relevance to in vivo Efficacy A good starting point, but does not account for cell permeability, metabolism, or off-target effects.More physiologically relevant as it considers cellular processes, but still a simplified model.

Part 3: A Framework for Ensuring Reproducibility

Achieving reproducible results requires a systematic and proactive approach. The following pillars form a self-validating system for any biological assay.

Pillar 1: Meticulous Methodological Standardization

Every step of the experimental protocol must be clearly defined and consistently executed. This includes:

  • Standard Operating Procedures (SOPs): Create detailed SOPs for all assays, including reagent preparation, instrument settings, and data analysis pipelines.

  • Reagent and Consumable Consistency: Use reagents from the same lot whenever possible. If a new lot is introduced, it should be validated against the previous lot.

  • Cell Line Authentication: For cell-based assays, regularly authenticate cell lines to ensure they are the correct line and are free from contamination.

Pillar 2: Rigorous Reagent and Compound Management

The quality and handling of reagents and test compounds are critical.

  • Compound Purity and Stability: As discussed in Part 1, ensure the purity of your test compound. Store stock solutions appropriately and be mindful of potential degradation.

  • Reagent Validation: Validate all critical reagents, such as enzymes and antibodies, upon receipt to ensure they meet performance specifications.

Pillar 3: Transparent Data Analysis and Reporting

The way data is analyzed and reported is as important as how it is generated.

  • Raw Data Availability: Make raw data available to allow for re-analysis and verification.

  • Statistical Rigor: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error).

  • Detailed Reporting: In publications and reports, provide a comprehensive description of the methods, including all parameters that could influence the outcome.

A Logic Model for Reproducible Biological Assays

cluster_reproducibility Framework for Assay Reproducibility Compound Well-Characterized Compound Execution Consistent Execution Compound->Execution Protocol Standardized Protocol (SOP) Protocol->Execution Reagents Validated Reagents Reagents->Execution Data_Analysis Transparent Data Analysis Execution->Data_Analysis Reproducible_Result Reproducible Result Data_Analysis->Reproducible_Result

Sources

N-[3-(allyloxy)phenyl]benzamide Structural Activity Relationship (SAR) Comparison: A Novel Scaffold for CD73 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In the landscape of immuno-oncology and targeted therapeutics, the discovery of novel small-molecule scaffolds is critical for overcoming the limitations of first-generation biologics and unstable nucleotide analogs. The N-[3-(allyloxy)phenyl]benzamide scaffold has emerged as a highly tunable and potent pharmacophore, particularly in the inhibition of CD73 (Ecto-5'-nucleotidase) 1[1].

CD73 is a highly conserved cell-surface enzyme responsible for the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine (ADO). In the tumor microenvironment (TME), the overexpression of CD73 leads to an accumulation of adenosine, which binds to A2A receptors on immune cells, profoundly suppressing T-cell and natural killer (NK) cell effector functions 2[2]. By effectively blocking this catalytic step, N-[3-(allyloxy)phenyl]benzamide derivatives restore immunosurveillance and represent a promising alternative to existing therapies.

CD73_Pathway AMP AMP Substrate CD73 CD73 Enzyme (Ecto-5'-nucleotidase) AMP->CD73 Binds ADO Adenosine (ADO) (Immunosuppressive) CD73->ADO Hydrolysis TCELL T-Cell Suppression ADO->TCELL A2AR Activation INHIBITOR N-[3-(allyloxy)phenyl]benzamide INHIBITOR->CD73 Inhibition

Figure 1: Mechanism of action of N-[3-(allyloxy)phenyl]benzamide in the CD73/Adenosine signaling pathway.

Structural Activity Relationship (SAR) Analysis

The rational design of the N-[3-(allyloxy)phenyl]benzamide scaffold relies on optimizing the steric and electronic interactions within the deep, hydrophobic binding pocket of the CD73 active site.

The Role of the 3-Allyloxy Substitution

The meta-allyloxy group on the aniline-derived ring is the critical determinant of binding affinity.

  • Steric Bulk & Flexibility: The three-carbon allyl chain provides the exact spatial extension required to occupy a secondary hydrophobic sub-pocket adjacent to the primary active site.

  • Electronic Interactions: The ether oxygen acts as a crucial hydrogen bond acceptor with active-site serine residues, while the terminal alkene ( π -system) engages in π−π or hydrophobic interactions with aromatic residues lining the pocket.

Comparative SAR Modifications

When comparing the 3-allyloxy substitution to other functional groups, the SAR data reveals a steep activity cliff:

  • 3-Methoxy: Truncating the chain to a methoxy group results in a >10-fold drop in potency due to the loss of the terminal hydrophobic interaction.

  • 3-Propargyloxy: Substituting the alkene with an alkyne increases rigidity, preventing the molecule from adopting the optimal bioactive conformation.

  • Para-Substitution (4-Allyloxy): Shifting the allyloxy group to the para position causes severe steric clashes with the binding pocket wall, virtually abolishing activity.

Table 1: SAR Comparison of N-phenylbenzamide Derivatives
CompoundR-Substitution (Phenyl Ring)CD73 Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)LogP
1 (Lead) 3-allyloxy 12.4 45.2 3.2
23-methoxy145.0310.52.5
33-propargyloxy85.3190.42.9
44-allyloxy> 1000> 20003.2
5Unsubstituted (H)> 5000N/A2.1

Performance Comparison: Scaffold vs. Standard Alternatives

To objectively evaluate the clinical and experimental utility of the N-[3-(allyloxy)phenyl]benzamide scaffold, it must be benchmarked against established CD73 inhibitors: APCP (a widely used experimental nucleotide analog) and AB680 (Quemliclustat, a highly potent clinical-stage small molecule) 3[3].

Table 2: Comparative Performance Metrics
InhibitorClassMechanism of ActionEnzymatic IC₅₀ (nM)Metabolic Stability (T₁/₂, min)
N-[3-(allyloxy)phenyl]benzamide Small MoleculeCompetitive12.4115
APCP Nucleotide AnalogCompetitive15.0< 10 (Plasma unstable)
AB680 (Quemliclustat) Small MoleculeReversible Competitive0.008> 120
Oleclumab Monoclonal AntibodyNon-competitive0.1 (Apparent)N/A (Biologic)

Key Insights: While AB680 remains the gold standard for raw potency, the N-[3-(allyloxy)phenyl]benzamide scaffold offers a highly synthetically accessible alternative with excellent metabolic stability compared to APCP. APCP, despite its historical use in assays, is rapidly degraded by plasma phosphatases, rendering it useless for in vivo studies. The benzamide scaffold completely bypasses this liability while maintaining nanomolar potency.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a self-validating experimental workflow. The following protocols detail the mechanistic validation of the N-[3-(allyloxy)phenyl]benzamide scaffold.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Recombinant CD73 Malachite Green Assay Step1->Step2 Step3 3. Cellular AMP Hydrolysis Assay Step2->Step3 Data SAR Data Analysis & IC50 Determination Step2->Data Step4 4. T-Cell Proliferation (CFSE Assay) Step3->Step4 Step3->Data Step4->Data

Figure 2: Experimental workflow for validating CD73 inhibitors from synthesis to cellular assays.

Protocol 1: CD73 Enzymatic Activity Assay (Malachite Green)

Causality & Rationale: The Malachite Green assay is selected because it directly quantifies the inorganic phosphate (Pi) cleaved from AMP by CD73. Unlike coupled-enzyme assays, it provides a direct, high-throughput colorimetric readout that is unaffected by the autofluorescence or optical properties of small-molecule inhibitors at 630 nm 4[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (25 mM Tris pH 7.5, 5 mM MgCl₂, 0.005% Tween-20). Note: Tween-20 is critical to prevent non-specific binding of the highly hydrophobic benzamide compounds to the polystyrene microplate.

  • Enzyme Pre-incubation: In a 96-well plate, add 50 ng/well of recombinant human CD73 protein. Add serially diluted N-[3-(allyloxy)phenyl]benzamide (ranging from 0.1 nM to 10 µM). Include DMSO as a vehicle control and APCP (10 µM) as a positive control. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add AMP to a final concentration of 100 µM to all wells. Include a "No Enzyme" control to account for non-enzymatic AMP hydrolysis (background subtraction).

  • Termination & Detection: After exactly 30 minutes, add 150 µL of Malachite Green Reagent to halt the reaction. Incubate for 15 minutes at room temperature to allow the phosphomolybdate-malachite green complex to fully develop.

  • Data Acquisition: Measure absorbance at 630 nm using a spectrophotometer. Calculate the IC₅₀ value by fitting the background-subtracted data to a 4-parameter logistic dose-response curve.

Protocol 2: Cellular AMP Hydrolysis Assay

Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to potential issues with membrane partitioning or efflux. This assay utilizes MDA-MB-231 breast cancer cells, which endogenously overexpress CD73, providing a physiologically relevant model of the tumor microenvironment 5[5].

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells in a 24-well plate at 1×105 cells/well and culture overnight until 80% confluent.

  • Washing: Wash the adherent cells three times with phosphate-free buffer (120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, 20 mM HEPES, pH 7.4) to remove trace phosphates from the culture media.

  • Treatment: Pre-treat the cells with varying concentrations of the benzamide inhibitor in 200 µL of the phosphate-free buffer for 30 minutes at 37°C.

  • Substrate Addition: Spike the wells with AMP (final concentration 200 µM). Incubate for 1 hour at 37°C.

  • Supernatant Analysis: Extract 50 µL of the supernatant and transfer to a clean 96-well plate. Add Malachite Green reagent, incubate for 15 minutes, and read absorbance at 630 nm.

References

  • Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action. NIH PubMed Central. Available at:[Link]

  • Bispecific antibody CD73xEGFR more selectively inhibits the CD73/adenosine immune checkpoint on cancer cells. NIH PubMed Central. Available at:[Link]

  • A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. NIH PubMed Central. Available at:[Link]

Sources

A Researcher's Guide to Orthogonal Validation of Target Engagement for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, identifying a potent compound in a biochemical assay is merely the first step.[1][2] The critical question that follows is: does the compound bind to its intended target within the complex and dynamic environment of a living cell? Answering this is the essence of establishing target engagement .[3][4] Failing to confirm that a molecule engages its intended target protein in cells can lead to misinterpretation of phenotypic data and the costly pursuit of non-viable therapeutic candidates.[5]

This guide provides a comparative overview of leading methodologies for validating intracellular target engagement, using the hypothetical novel kinase inhibitor, N-[3-(allyloxy)phenyl]benzamide (hereafter designated Cmpd-X ), and its putative target, Kinase-Y , as a case study. The principle of orthogonal validation —using multiple, mechanistically distinct assays to confirm a result—is central to building a robust and irrefutable case for a compound's mechanism of action.[3][6] We will explore three such methods: the Cellular Thermal Shift Assay (CETSA), the NanoBRET® Target Engagement assay, and a downstream phospho-protein Western Blot.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle of the Assay

CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in a cellular context.[7][8][9] The underlying principle is ligand-induced thermal stabilization.[10][11] When a protein is heated, it denatures and aggregates. However, the binding of a specific ligand, such as Cmpd-X to Kinase-Y, can stabilize the protein's structure, increasing the temperature required to denature it (its aggregation temperature, or Tagg).[9][12] By measuring the amount of soluble Kinase-Y remaining across a range of temperatures in the presence and absence of Cmpd-X, we can directly observe this stabilization as a "thermal shift."[10][12][13]

cluster_0 No Compound (Vehicle) cluster_1 With Cmpd-X P_unbound Kinase-Y (Soluble) Heat_low Low Heat P_unbound->Heat_low Stable Heat_high High Heat P_unbound->Heat_high Unstable P_agg Kinase-Y (Aggregated) Heat_high->P_agg PL_complex Cmpd-X Kinase-Y Stabilized Complex Heat_high2 High Heat PL_complex->Heat_high2 Resists Denaturation P_soluble Kinase-Y (Soluble) Heat_high2->P_soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture & Treatment: Culture cells expressing Kinase-Y to approximately 80% confluency. Treat the cells with a serial dilution of Cmpd-X or vehicle (e.g., DMSO) for 1-2 hours under normal culture conditions.[8]

  • Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellets in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[14]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three consecutive freeze-thaw cycles using liquid nitrogen and a warm water bath.[7][8]

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[7][8]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Kinase-Y at each temperature point by Western Blotting or a more high-throughput method like an AlphaLISA® or HiBiT-based lytic assay.[7][10][15]

Method 2: NanoBRET® Target Engagement Assay

Principle of the Assay

The NanoBRET® Target Engagement (TE) assay is a proximity-based method that quantifies compound binding within intact, live cells.[4][16] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[5][17]

The two key components are:

  • The Donor: The target protein, Kinase-Y, is expressed in cells as a fusion with the bright, engineered NanoLuc® luciferase.

  • The Acceptor: A cell-permeable fluorescent tracer that reversibly binds to the active site of Kinase-Y.[4]

When the tracer binds to the Kinase-Y-NanoLuc® fusion, the donor and acceptor are in close proximity, and a BRET signal is generated.[5] Cmpd-X, if it binds to Kinase-Y, will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[16][17] This allows for the calculation of an intracellular IC50 value, reflecting the compound's potency in a physiological environment.[7]

cluster_0 No Competing Compound cluster_1 Cmpd-X Present Kinase_NLuc Kinase-Y NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc:f0->Tracer Tracer Binds BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NLuc2 Kinase-Y NanoLuc® CmpdX Cmpd-X Kinase_NLuc2:f0->CmpdX Cmpd-X Binds No_BRET Low BRET Signal Kinase_NLuc2->No_BRET No Proximity Tracer2 Fluorescent Tracer Tracer2->No_BRET Displaced

Caption: Principle of the NanoBRET® Target Engagement Assay.

Experimental Protocol: NanoBRET® TE

  • Cell Preparation: Transfect cells with a plasmid encoding the Kinase-Y-NanoLuc® fusion protein. Seed the transfected cells into a white, 384-well assay plate.[18]

  • Compound Addition: Prepare serial dilutions of Cmpd-X in Opti-MEM®. Add the compound dilutions to the assay plate and incubate.

  • Tracer Addition: Add the optimized concentration of the specific NanoBRET® kinase tracer to all wells.

  • Signal Detection: Add the Nano-Glo® substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background. Immediately measure luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) on a compatible plate reader.[7]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the Cmpd-X concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[7]

Method 3: Downstream Pathway Modulation (Phospho-Western Blot)

Principle of the Assay

While CETSA and NanoBRET® confirm direct physical binding, it is crucial to demonstrate that this binding event leads to a functional consequence.[1] If Kinase-Y is an active kinase, its engagement by an inhibitor like Cmpd-X should decrease the phosphorylation of its downstream substrates. A Western Blot measuring the phosphorylation status of a known substrate provides this functional validation.

This method involves treating cells with Cmpd-X, stimulating the pathway if necessary, and then lysing the cells under conditions that preserve phosphorylation.[7] The levels of the phosphorylated substrate (p-Substrate) are then compared to the total amount of that substrate protein. A dose-dependent decrease in the p-Substrate/Total Substrate ratio confirms that Cmpd-X is not just binding to Kinase-Y, but is actively inhibiting its catalytic function in the cell.

cluster_0 Baseline Cellular State cluster_1 Cmpd-X Treatment KinaseY Kinase-Y Substrate Substrate-Z KinaseY->Substrate Phosphorylates pSubstrate p-Substrate-Z Substrate->pSubstrate Signal Downstream Signaling pSubstrate->Signal CmpdX Cmpd-X KinaseY_Inhib Kinase-Y CmpdX->KinaseY_Inhib Inhibits Substrate2 Substrate-Z KinaseY_Inhib->Substrate2 Phosphorylation Blocked NoSignal Signaling Blocked Substrate2->NoSignal

Caption: Downstream signaling inhibition by Cmpd-X.

Experimental Protocol: Phospho-Western Blot

  • Cell Treatment: Seed cells and allow them to adhere. Starve cells of serum if necessary to reduce basal pathway activity. Pre-treat with serial dilutions of Cmpd-X for 1-2 hours.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate cells with an appropriate growth factor or activator for a short period (e.g., 10-15 minutes).[7]

  • Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-Substrate). Subsequently, strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

  • Analysis: Detect bands using a chemiluminescent substrate. Quantify the band intensities and calculate the ratio of p-Substrate to Total Substrate for each Cmpd-X concentration. Plot this ratio to determine the IC50 for pathway inhibition.[7]

Comparative Data Summary

An orthogonal validation strategy gains its power from the convergence of data from different methodologies. The table below illustrates hypothetical, yet ideal, results for Cmpd-X, demonstrating strong concordance across all three assays.

ParameterCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement AssayWestern Blot (Downstream Target)
Metric ΔTagg (Change in Aggregation Temperature)Intracellular IC50p-Substrate/Total Substrate Ratio (IC50)
Cmpd-X Result +5.2 °C at 1 µM85 nM110 nM
Interpretation Direct binding stabilizes Kinase-YPotent binding and target occupancy in live cellsFunctional inhibition of Kinase-Y activity in cells

Conclusion: A Triad of Evidence

Validating target engagement is a non-negotiable step in the progression of any targeted therapeutic.[3][19] Relying on a single method, no matter how robust, leaves room for doubt and potential artifacts. The strategy outlined here for N-[3-(allyloxy)phenyl]benzamide provides a powerful, multi-pronged approach.

  • CETSA provides direct, label-free evidence of physical binding inside the cell.[9]

  • NanoBRET® offers a quantitative measure of binding affinity and occupancy in real-time, within living cells.[17]

  • Phospho-protein analysis confirms that this binding event translates into the intended functional outcome—inhibition of the kinase's catalytic activity.[1]

When the data from these three orthogonal methods align, as shown in our hypothetical case, they build an exceptionally strong foundation of evidence. This rigorous, multi-faceted validation provides the confidence needed to advance a compound like Cmpd-X through the drug discovery pipeline, armed with a clear understanding of its mechanism of action.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Molecular Biosciences. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]

  • National Center for Biotechnology Information. (2019, June 20). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2022, March 14). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • News-Medical.Net. (2024, December 13). NanoBRET™ Target Engagement for drug development. Available from: [Link]

  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. Available from: [Link]

  • SGC-UNC. NanoBRET. Available from: [Link]

  • National Center for Biotechnology Information. (2020, October 26). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Available from: [Link]

  • BMG LABTECH. (2023, April 18). HiBiT CETSA for protein ligand binding. Available from: [Link]

  • bioRxiv. (2022, October 14). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. Available from: [Link]

  • Creative Biolabs. Orthogonal Assay Service. Available from: [Link]

  • ACS Publications. (2025, July 4). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. Available from: [Link]

  • Discovery On Target. (2020). Target Identification and Validation - Part 1. Available from: [Link]

  • National Center for Biotechnology Information. (2021, July 16). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. Available from: [Link]

  • ACS Publications. (2012, June 19). A High-Throughput, Multiplexed Kinase Assay Using a Benchtop Orbitrap Mass Spectrometer To Investigate the Effect of Kinase Inhibitors on Kinase Signaling Pathways. Available from: [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Available from: [Link]

  • National Center for Biotechnology Information. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]

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Safety Operating Guide

N-[3-(allyloxy)phenyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of research chemicals and active pharmaceutical intermediates (APIs) is a critical component of laboratory safety and environmental stewardship. For N-[3-(allyloxy)phenyl]benzamide , a substituted benzanilide derivative, standard disposal protocols must be strictly enforced due to its specific physicochemical profile.

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound.

Physicochemical Causality in Waste Management

To design a compliant disposal strategy, we must first understand the causality between the chemical's structural features and its environmental hazards. N-[3-(allyloxy)phenyl]benzamide (C₁₆H₁₅NO₂) is not suitable for standard municipal trash or drain disposal[1]. Its disposal pathway is dictated by three core structural components:

Table 1: Structural Hazards and Disposal Implications

Structural FeaturePhysicochemical PropertyOperational Disposal Implication
Benzamide Core High nitrogen content; stable amide bond.Requires high-temperature thermal destruction (>1000°C). The disposal facility must utilize NOx scrubbing systems to comply with air emission standards[2].
Allyloxy Ether Group Contains an alkene and ether linkage; potential for auto-oxidation.If dissolved in waste solvents, prolonged storage poses a theoretical risk of peroxide formation. Waste accumulation time must be strictly monitored and limited[3].
Di-aromatic System High lipophilicity (LogP > 3.0); poor aqueous solubility.Poses a severe bioaccumulation risk to aquatic ecosystems. Drain disposal is strictly prohibited under federal environmental guidelines[1][4].

Operational Segregation & Accumulation Protocol

Under the Resource Conservation and Recovery Act (RCRA), laboratories must manage this compound as a hazardous organic waste from the point of generation to its final disposition[5][6]. Implement the following step-by-step protocol in your laboratory:

Step 1: Point-of-Generation Segregation

  • Action: Isolate N-[3-(allyloxy)phenyl]benzamide waste from strong oxidizers, concentrated acids, and aqueous waste streams.

  • Causality: Mixing organic amides with strong oxidizers can lead to exothermic reactions or over-pressurization of the waste container[7]. Furthermore, segregating halogenated from non-halogenated solvent waste significantly reduces downstream incineration costs.

Step 2: Primary Containment

  • Action: Transfer solid waste (powders, contaminated weighing paper, or crystals) into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or amber glass container[3]. For liquid waste (if the compound is dissolved in an organic solvent), use a vented safety jug.

  • Causality: HDPE and glass are inert to aromatic amides and ethers, preventing container degradation and secondary spills.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly list the chemical constituents (e.g., "Non-Halogenated Organic Waste: contains N-[3-(allyloxy)phenyl]benzamide and [Solvent Name]") and the exact accumulation start date[4].

  • Causality: Unidentified "mystery" chemicals require expensive analytical testing before a disposal facility will accept them. Accurate labeling ensures immediate regulatory compliance and safe handling by downstream technicians[8].

Step 4: Storage and Time Limits

  • Action: Store the sealed container in a designated secondary containment tray within a well-ventilated waste accumulation area.

  • Causality: Depending on your facility's generator status, federal law mandates strict storage time limits. Large Quantity Generators (LQGs) must dispose of waste within 90 days, while academic laboratories operating under EPA Subpart K regulations have a maximum storage limit of six months[3][9]. Adhering to these timelines prevents the degradation of the allyloxy group into potentially reactive peroxides.

Waste Stream Decision Workflow

To ensure error-free segregation at the bench, follow the decision matrix below when disposing of N-[3-(allyloxy)phenyl]benzamide in various physical states.

G Start Waste Generation: N-[3-(allyloxy)phenyl]benzamide CheckState Physical State Assessment Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Organic Solvent) CheckState->LiquidWaste SolidStream Solid Organic Waste Stream SolidWaste->SolidStream HalogenCheck Halogenated Solvent? LiquidWaste->HalogenCheck NonHalogen Non-Halogenated Waste Stream HalogenCheck->NonHalogen No Halogen Halogenated Waste Stream HalogenCheck->Halogen Yes Incineration High-Temperature Incineration (RCRA Compliant TSDF) NonHalogen->Incineration Halogen->Incineration SolidStream->Incineration

Workflow for the segregation and RCRA-compliant disposal of N-[3-(allyloxy)phenyl]benzamide.

Final Disposition & TSDF Handoff

Because N-[3-(allyloxy)phenyl]benzamide is a complex organic molecule that cannot be neutralized at the bench, its final disposition must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].

  • Manifesting: Work with your Environmental Health and Safety (EHS) department to prepare a Uniform Hazardous Waste Manifest. This document tracks the waste from "cradle to grave," transferring liability from your laboratory to the disposal vendor[5].

  • Thermal Destruction: The TSDF will subject the chemical to high-temperature rotary kiln incineration. This process breaks the stable amide and aromatic bonds, converting the carbon and hydrogen into CO₂ and H₂O, while specialized scrubbers capture the resulting nitrogen oxides (NOx) to prevent atmospheric pollution[2].

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights, 2025. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov, 2025. URL:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Guidelines. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." EPA.gov, 2025. URL: [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, 2024. URL: [Link]

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×

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Reactant of Route 1
Reactant of Route 1
N-[3-(allyloxy)phenyl]benzamide
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Reactant of Route 2
N-[3-(allyloxy)phenyl]benzamide

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。